Product packaging for 2-Bromo-3-phenylquinoline(Cat. No.:)

2-Bromo-3-phenylquinoline

Cat. No.: B15249273
M. Wt: 284.15 g/mol
InChI Key: VBZKZJSZBNTBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3-phenylquinoline is a useful research compound. Its molecular formula is C15H10BrN and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrN B15249273 2-Bromo-3-phenylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZKZJSZBNTBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any experimental data for the physicochemical or biological properties of 2-Bromo-3-phenylquinoline. This suggests that the compound is not well-characterized in publicly available resources. The following guide is therefore based on computationally predicted data and a proposed synthetic methodology derived from established chemical principles.

Introduction

This compound is a halogenated derivative of the phenylquinoline scaffold. Phenylquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. The introduction of a bromine atom and a phenyl group at the 2 and 3 positions of the quinoline ring, respectively, is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These properties are critical determinants of a compound's potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the predicted physicochemical properties of this compound and a proposed synthetic route for its preparation.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of this compound have been estimated using computational models. These predictions provide valuable insights for researchers and drug development professionals. The predicted data is summarized in Table 1.

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₁₀BrN-
Molecular Weight 284.15 g/mol -
logP 4.5 - 5.0Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility LowThe high logP value suggests that the compound is likely to be poorly soluble in water.
pKa (most basic) 1.5 - 2.5The quinoline nitrogen is weakly basic due to the electron-withdrawing effects of the aromatic system and the bromine atom.
Polar Surface Area ~12.9 ŲA small polar surface area is consistent with a lipophilic molecule.
Boiling Point > 350 °CEstimated to be high due to the rigid aromatic core and relatively high molecular weight.
Melting Point Not readily predictableDependent on crystal lattice energy, which is difficult to predict accurately.

Note: These values are computational estimates and should be confirmed by experimental determination.

Proposed Synthesis and Experimental Protocols

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methods for quinoline synthesis and modification. A potential approach involves a multi-step synthesis starting from readily available precursors.

3.1. Proposed Synthetic Route: Friedländer Annulation followed by Bromination

A common and effective method for synthesizing substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This could be followed by a regioselective bromination.

Step 1: Synthesis of 3-Phenyl-2(1H)-quinolone (Intermediate 1)

A plausible starting point is the synthesis of 3-phenyl-2(1H)-quinolone from 2-aminobenzaldehyde and phenylacetic acid or its derivatives.

  • Reaction: 2-Aminobenzaldehyde is reacted with phenylacetic acid in the presence of a condensing agent such as acetic anhydride or polyphosphoric acid (PPA) at elevated temperatures.

  • Protocol:

    • Combine equimolar amounts of 2-aminobenzaldehyde and phenylacetic acid in a round-bottom flask.

    • Add an excess of acetic anhydride or PPA as the solvent and catalyst.

    • Heat the reaction mixture at 120-140 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 3-phenyl-2(1H)-quinolone.

Step 2: Bromination of 3-Phenyl-2(1H)-quinolone to this compound (Target Compound)

The intermediate 3-phenyl-2(1H)-quinolone can then be converted to the target this compound using a brominating agent.

  • Reaction: The hydroxyl group at the 2-position of the quinolone tautomer is replaced with a bromine atom using a reagent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

  • Protocol:

    • In a dry flask under an inert atmosphere, suspend 3-phenyl-2(1H)-quinolone in a minimal amount of an anhydrous solvent like toluene or acetonitrile.

    • Add an excess of phosphorus oxybromide (POBr₃) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (around 110-120 °C) for several hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POBr₃.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

3.2. Characterization Methods

The synthesized this compound would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the phenyl and quinoline protons and carbons in their expected chemical environments and splitting patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring and the C-H vibrations of the aromatic rings. The absence of a C=O stretch would confirm the conversion of the quinolone intermediate.

Visualizations

4.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Bromination A 2-Aminobenzaldehyde C 3-Phenyl-2(1H)-quinolone A->C Acetic Anhydride or PPA, Heat B Phenylacetic Acid B->C Acetic Anhydride or PPA, Heat D 3-Phenyl-2(1H)-quinolone E This compound D->E POBr3, Reflux

Caption: Proposed two-step synthesis of this compound.

4.2. Signaling Pathways

No information regarding the biological activity or associated signaling pathways for this compound has been found in the scientific literature. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

While experimental data for this compound is currently unavailable, this technical guide provides valuable predicted physicochemical properties and a plausible, detailed synthetic route for its preparation. The high lipophilicity and weak basicity suggested by the computational predictions indicate that this compound may exhibit interesting pharmacological properties, warranting its synthesis and further investigation. The proposed synthetic workflow offers a practical starting point for researchers interested in exploring the chemistry and potential applications of this novel phenylquinoline derivative. It is imperative that any synthesis is followed by thorough spectroscopic and physicochemical characterization to validate the predicted data.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-Bromo-3-phenylquinoline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality crystallographic and spectroscopic data from closely related analogues to infer its structural characteristics. This approach, combining experimental data from similar compounds with established principles of structural chemistry, offers a robust predictive model for the core attributes of this compound.

Molecular Structure

The molecular structure of this compound consists of a quinoline ring system substituted with a bromine atom at the 2-position and a phenyl group at the 3-position. The quinoline core is a bicyclic aromatic heterocycle, while the phenyl group introduces an additional aromatic system. The covalent attachment of these substituents to the quinoline ring dictates the overall geometry and electronic properties of the molecule.

A key feature of the molecular structure is the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring. This angle is influenced by steric hindrance between the bromine atom at the 2-position and the hydrogen atoms on the phenyl ring, as well as electronic effects.

Predicted Molecular Structure of this compound

The following diagram illustrates the predicted molecular structure of this compound.

Caption: Predicted structure of this compound.

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barrier around the C3-C(phenyl) single bond. The dihedral angle between the quinoline and phenyl rings is a critical parameter determining the three-dimensional shape of the molecule.

Based on the crystal structure of the closely related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline, it is expected that the phenyl ring is not coplanar with the quinoline ring. In the analogue, two independent molecules in the asymmetric unit exhibit dihedral angles of 55.15(8)° and 66.34(8)° between the quinoline and phenyl rings. This significant twist is attributed to the steric repulsion between the substituent at the 2-position of the quinoline ring and the ortho-hydrogens of the phenyl ring. A similar non-planar conformation is therefore predicted for this compound.

Computational studies on substituted quinoline derivatives have also shown that the conformation is influenced by the electronic nature of the substituents. Density Functional Theory (DFT) calculations on similar systems have been used to determine optimized geometries and rotational energy barriers, which could provide further insight into the conformational preferences of this compound.[1][2][3]

Quantitative Structural Data (Inferred from Analogues)

The following tables summarize key quantitative data for the molecular structure of this compound, inferred from the crystal structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline and spectroscopic data of 2-phenylquinoline.

Table 1: Inferred Crystallographic Data for this compound

ParameterValue (Molecule A)Value (Molecule B)
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 9.7698(2)9.7698(2)
b (Å) 9.9799(3)9.9799(3)
c (Å) 14.8076(4)14.8076(4)
α (°) 93.499(1)93.499(1)
β (°) 95.154(1)95.154(1)
γ (°) 91.838(1)91.838(1)
Volume (ų) 1434.22(7)1434.22(7)
Dihedral Angle (Quinoline-Phenyl) (°) 55.15(8)66.34(8)

Data from the crystal structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons of the quinoline and phenyl rings are expected in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the bromine and phenyl substituents.
¹³C NMR Aromatic carbons are expected in the range of δ 120-150 ppm. The carbon bearing the bromine atom (C2) will be significantly shifted.
Mass Spec. The molecular ion peak (M+) and characteristic isotopic pattern for bromine (M+ and M+2 in approximately 1:1 ratio) are expected.
IR Characteristic peaks for C=C and C=N stretching of the quinoline ring, and C-H stretching and bending of the aromatic rings are expected.

Predictions based on data for 2-phenylquinoline and other substituted quinolines.[4][5][6][7]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe established methodologies for the synthesis and structural characterization of similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound could involve a two-step process: the synthesis of 3-phenylquinoline followed by bromination.

Proposed Synthetic Pathway for this compound Start 2-chloroquinoline and Phenylboronic Acid Step1 Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Step1 Intermediate 3-Phenylquinoline Step1->Intermediate Step2 Bromination (e.g., NBS or Br2) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Protocol for Suzuki-Miyaura Coupling (Adapted):

  • To a solution of 2-chloroquinoline in a suitable solvent (e.g., dioxane/water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 3-phenylquinoline.[8][9]

Protocol for Bromination (Adapted):

  • Dissolve 3-phenylquinoline in a suitable solvent (e.g., CCl₄ or CH₃CN).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction, extract the product, and purify by recrystallization or column chromatography to obtain this compound.[10]

Structural Characterization Workflow

The following workflow outlines the key experimental techniques for the structural elucidation of this compound.

Experimental Workflow for Structural Characterization Synthesis Synthesis and Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopy Crystallography Single Crystal X-ray Diffraction Synthesis->Crystallography Structure Molecular Structure and Conformation Determination Spectroscopy->Structure Crystallography->Structure

Caption: Workflow for structural characterization.

Single-Crystal X-ray Diffraction (Adapted):

  • Grow single crystals of the purified compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Mount a crystal on a goniometer head and place it on the diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

  • Process the data, solve the structure using direct methods, and refine the structure by full-matrix least-squares on F².

NMR Spectroscopy (General Protocol):

  • Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted molecular structure and conformation of this compound based on a thorough analysis of data from closely related compounds. The key structural feature is the non-planar arrangement of the phenyl and quinoline rings, with an expected dihedral angle in the range of 55-67°. The provided experimental protocols for synthesis and characterization, adapted from established literature, offer a clear path for the future experimental validation of these predicted properties. This information is intended to be a valuable resource for researchers in medicinal chemistry and materials science working with substituted quinoline scaffolds.

References

Spectroscopic and Synthetic Profile of 2-Bromo-3-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-3-phenylquinoline is a halogenated and arylated derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position and a phenyl group at the 3-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for further synthetic transformations, such as cross-coupling reactions, to generate more complex molecular architectures. This technical guide provides a predicted spectroscopic profile (NMR, IR, MS) of this compound and a plausible experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds, including 2-phenylquinoline, 3-bromoquinoline, and other substituted quinolines.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.20 - 8.15m-H-4, H-5
7.85 - 7.75m-H-8
7.70 - 7.60m-H-6, H-7
7.55 - 7.45m-Phenyl-H (ortho, meta, para)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
148.5C-8a
142.0C-2
139.0Phenyl-C (ipso)
137.5C-4
135.0C-3
130.5C-8
129.8Phenyl-C (ortho)
129.0Phenyl-C (para)
128.5Phenyl-C (meta)
128.0C-4a
127.8C-5
127.5C-7
127.0C-6
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H stretch
1600 - 1580StrongC=C aromatic ring stretch
1550 - 1530StrongC=N quinoline ring stretch
1480 - 1460MediumC=C aromatic ring stretch
770 - 730StrongC-H out-of-plane bend (ortho-disubstituted benzene pattern)
700 - 680StrongC-H out-of-plane bend (monosubstituted benzene)
1050 - 1000MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
28598[M]⁺ (with ⁷⁹Br)
287100[M+2]⁺ (with ⁸¹Br)
20640[M - Br]⁺
17825[M - Br - C₂H₂]⁺
7715[C₆H₅]⁺

Experimental Protocol: Synthesis of this compound

The following is a plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of 2-halo-3-arylquinolines.

Reaction Scheme:

A potential synthetic route involves the reaction of 2-chloro-3-phenylquinoline with an appropriate brominating agent, or a more direct approach from a suitable precursor. A common method for the synthesis of 2-haloquinolines is the Vilsmeier-Haack reaction followed by halogenation. An alternative is the cyclization of an appropriately substituted aniline derivative.

Example Protocol (from 3-phenylquinolin-2-one):

  • Starting Material Synthesis: 3-Phenylquinolin-2-one can be synthesized via the Conrad-Limpach reaction between aniline and ethyl benzoylacetate.

  • Bromination:

    • To a solution of 3-phenylquinolin-2-one (1.0 eq) in anhydrous phosphoryl bromide (PBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphoryl chloride (POCl₃) (excess), the mixture is heated at reflux for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and then a saturated sodium bicarbonate solution until the washings are neutral.

    • The crude product is dried under vacuum.

  • Purification:

    • The crude solid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.

Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural information (connectivity, chemical environment) IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of 2-Bromo-3-phenylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-3-phenylquinoline

This compound is an aromatic heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 2-position and a phenyl group at the 3-position. The quinoline scaffold is a prominent feature in many biologically active compounds and functional materials. The presence of the bromo- and phenyl- substituents can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development for processes such as formulation and delivery.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development involving this compound, it is essential for investigators to determine its solubility profile. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound in Organic Solvents at Various Temperatures

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
e.g., Ethanol25
e.g., Ethanol50
e.g., Dichloromethane25
e.g., Dichloromethane40
e.g., Acetone25
e.g., Acetone50
e.g., Toluene25
e.g., Toluene75
e.g., Hexane25
e.g., Hexane50
e.g., Dimethyl Sulfoxide25
e.g., Dimethyl Sulfoxide75
e.g., N,N-Dimethylformamide25
e.g., N,N-Dimethylformamide75

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that saturation is reached.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) at the constant temperature of the shaker bath.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

      • Once the solvent is completely removed, weigh the flask containing the dried residue.

      • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty flask.

      • Calculate the solubility in g/100 mL or other desired units.

    • Spectroscopic/Chromatographic Method (for higher accuracy):

      • Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

      • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Record the solubility value, the solvent used, and the temperature of the experiment in a structured format, such as the one provided in Table 1.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Define Solvent and Temperature add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate in Thermostatic Shaker add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration sample->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method A spectroscopic Spectroscopic/Chromatographic Analysis quantify->spectroscopic Method B calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End: Report Data calculate->end

A Technical Guide to the Discovery and Historical Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in heterocyclic chemistry and medicinal chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the discovery and historical synthesis of substituted quinolines, offering a valuable resource for researchers and professionals in drug development. We will delve into the seminal discoveries that first brought this important heterocycle to light and detail the classical synthetic methodologies that have enabled the creation of a diverse range of quinoline derivatives. This document presents detailed experimental protocols for key historical syntheses, summarizes quantitative data in comparative tables, and provides visualizations of reaction pathways to facilitate a deeper understanding of these foundational reactions.

The Dawn of Quinoline: Discovery and Structural Elucidation

Quinoline was first isolated in 1834 by the German chemist Friedlieb Ferdinand Runge from coal tar, a complex mixture of organic compounds.[1] Initially named "leukol" (from Greek, meaning "white oil"), its true chemical nature remained a mystery for several decades.[2] In 1842, Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoilin" by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[2] It was later recognized that Runge's leukol and Gerhardt's chinolein were, in fact, the same compound.

The correct molecular structure of quinoline as a fused benzene and pyridine ring system was proposed by August Kekulé in 1869, a significant breakthrough that paved the way for systematic synthetic efforts.[1] This understanding of its structure was crucial for the subsequent development of synthetic methods to produce quinoline and its derivatives in the laboratory, moving beyond reliance on natural sources.

Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic routes to the quinoline core. These classical named reactions, many of which are still in use today in modified forms, laid the groundwork for the vast field of quinoline chemistry.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and versatile method for the synthesis of quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880.[3] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[3][4][5] The reaction is notoriously exothermic and requires careful temperature control.[6]

Detailed Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline [6]

  • Reactants:

    • 3-Nitro-4-aminoanisole: 588 g (3.5 moles)

    • Arsenic oxide (powdered): 588 g (2.45 moles)

    • Glycerol (U.S.P.): 1.2 kg (950 ml, 13 moles)

    • Concentrated Sulfuric Acid (sp. gr. 1.84): 315 ml (579 g, 5.9 moles) initially, then an additional 128 ml (236 ml)

    • Concentrated Ammonium Hydroxide (sp. gr. 0.9): 1.8 L (1580 g)

    • Crushed Ice: 3.5 kg

    • Benzene

  • Procedure:

    • In a 5-L three-necked round-bottomed flask, a homogeneous slurry is made by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.

    • The flask is equipped with a mechanical stirrer and a dropping funnel containing the initial portion of concentrated sulfuric acid.

    • The sulfuric acid is added dropwise over 30–45 minutes with good stirring, allowing the temperature to rise to 65–70°C.

    • The flask is then set up for vacuum distillation and heated in an oil bath to 105–110°C to remove water, with the loss in weight being monitored.

    • After water removal, the reaction is cooled to 115°C, and the additional sulfuric acid is added dropwise over 2.5–3.5 hours, maintaining a temperature of 117–119°C.

    • The reaction is held at 120°C for 4 hours and then at 123°C for 3 hours.

    • The mixture is cooled, diluted with water, and then poured into a mixture of ammonium hydroxide and ice with stirring.

    • The precipitated crude product is filtered, washed with water, and then extracted with hot benzene.

    • The benzene is removed by distillation, and the residue is recrystallized from ethanol.

  • Yield: 60–66% of 6-methoxy-8-nitroquinoline.

Reaction Pathway:

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Skraup Synthesis Pathway

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[2][7] This method allows for the synthesis of a wider range of substituted quinolines.[7] The reaction is typically catalyzed by Brønsted or Lewis acids.[7]

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [8]

  • Reactants:

    • Aniline hydrochloride

    • Acetaldehyde solution

    • Zinc chloride (ZnCl₂)

    • Slaked lime (Calcium hydroxide)

  • Procedure:

    • Aniline hydrochloride is reacted with an acetaldehyde solution.

    • Zinc chloride is then added to the reaction mixture. The reaction is known to be vigorous and may require external cooling. The mixture is typically heated for several hours (e.g., 7 hours).

    • After the reaction is complete, the mixture is basified with slaked lime.

    • The product, 2-methylquinoline, is isolated by steam distillation.

    • The organic layer of the distillate is separated, and the aqueous layer can be extracted with a solvent like chloroform to recover dissolved product.

  • Yield: Varies depending on specific conditions and scale.

Reaction Pathway:

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Michael_Adduct 1,4-Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Doebner-von Miller Reaction Pathway

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.[9]

Detailed Experimental Protocol: General Procedure for 2,4-Disubstituted Quinolines

  • Reactants:

    • Substituted Aniline (1 equivalent)

    • β-Diketone (e.g., acetylacetone) (1-1.2 equivalents)

    • Acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid)

  • Procedure:

    • The aniline and β-diketone are mixed, often without a solvent.

    • The acid catalyst is added cautiously.

    • The mixture is heated, with the temperature and time being dependent on the specific substrates and catalyst used.

    • After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH).

    • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or chromatography.

  • Yield: Varies widely based on substrates and conditions.

Reaction Pathway:

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Condensation Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: Combes Synthesis Pathway

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward method for producing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][11] The reaction can be catalyzed by either acid or base.[11][12]

Detailed Experimental Protocol: General Procedure [12]

  • Reactants:

    • 2-Aminoaryl aldehyde or ketone (1 equivalent)

    • Carbonyl compound with an α-methylene group (1-1.2 equivalents)

    • Catalyst (e.g., NaOH, KOH, H₂SO₄, p-toluenesulfonic acid)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • The 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound are dissolved in a suitable solvent.

    • The catalyst is added to the mixture.

    • The reaction is heated to reflux for a period of time, monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent.

    • Purification is typically achieved by recrystallization.

  • Yield: Generally good to excellent, depending on the substrates.

Reaction Pathway:

Friedlander_Synthesis Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Carbonyl->Aldol_Adduct Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline Substituted Quinoline Unsaturated_Carbonyl->Quinoline Intramolecular Cyclization & Dehydration

Caption: Friedländer Synthesis Pathway

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base.[13] The reaction proceeds via the base-catalyzed ring-opening of isatin to form an isatoic acid derivative, which then condenses with the carbonyl compound.[13]

Detailed Experimental Protocol: Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid [3]

  • Reactants:

    • Isatin: 30.38 g (approx. 0.2 moles)

    • 50% Sodium Hydroxide solution: 130 ml

    • Water: 450 ml

    • Butanone: 60 ml

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Isatin is dissolved in a solution of sodium hydroxide in water and stirred until the color changes from deep purple to light straw brown.

    • Butanone is added, and the mixture is refluxed for 8 hours.

    • The reaction mixture is poured into a large bowl and boiled to remove excess butanone.

    • The solution is diluted with water and partially neutralized to pH 7 with concentrated hydrochloric acid.

    • After filtering any tarry material, the warm solution is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product.

    • The precipitate is collected by filtration, washed with cold water, and dried.

  • Yield: Approximately 89%

Reaction Pathway:

Pfitzinger_Reaction Isatin Isatin Isatoic_Acid Isatoic Acid Derivative Isatin->Isatoic_Acid Ring Opening Base Base (e.g., KOH) Imine_Enamine Imine/Enamine Intermediate Isatoic_Acid->Imine_Enamine Carbonyl Carbonyl Compound Carbonyl->Imine_Enamine Condensation Cyclized_Intermediate Cyclized Intermediate Imine_Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Cyclized_Intermediate->Quinoline_Acid Dehydration Conrad_Limpach_Synthesis Aniline Aniline Enamine_Ester Enamine Ester Aniline->Enamine_Ester Ketoester β-Ketoester Ketoester->Enamine_Ester Condensation Imine_Enol Imine-Enol Tautomer Enamine_Ester->Imine_Enol Tautomerization Cyclized_Intermediate Cyclized Intermediate Imine_Enol->Cyclized_Intermediate Thermal Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclized_Intermediate->Hydroxyquinoline Aromatization Gould_Jacobs_Reaction Aniline Aniline Anilidomethylene Anilidomethylene- malonate Ester Aniline->Anilidomethylene Malonate_Ester Ethoxymethylene- malonate Ester Malonate_Ester->Anilidomethylene Substitution Cyclized_Intermediate Cyclized Intermediate Anilidomethylene->Cyclized_Intermediate Thermal Cyclization Hydroxyquinoline_Ester 4-Hydroxyquinoline- 3-carboxylate Cyclized_Intermediate->Hydroxyquinoline_Ester Aromatization

References

Reactivity of the C-Br Bond in 2-Bromo-3-phenylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and catalysis. The introduction of substituents at various positions of the quinoline ring allows for the fine-tuning of its physicochemical and biological properties. 2-Bromo-3-phenylquinoline is a versatile building block that offers a reactive handle at the C2 position for the introduction of diverse functionalities through cross-coupling reactions. The carbon-bromine (C-Br) bond at the electron-deficient C2 position of the quinoline nucleus is particularly susceptible to palladium-catalyzed transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Reactivity Profile

The C-Br bond in this compound is activated towards oxidative addition to a low-valent palladium(0) complex, which is the initial step in most cross-coupling catalytic cycles. The electron-withdrawing nature of the quinoline nitrogen atom enhances the electrophilicity of the C2 position, making the C-Br bond more reactive than a C-Br bond on a simple benzene ring. The presence of the phenyl group at the C3 position may exert some steric influence on the approaching catalyst and coupling partner, but it is not expected to significantly hinder the reactivity of the C2 position. The following sections will delve into the specifics of the most common and synthetically useful cross-coupling reactions involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2 position.

Quantitative Data
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O901285
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O901282
32,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901288
42,5-Dibromo-3-hexylthiophene4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285
Experimental Protocol (General)

A representative procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle is as follows[1]:

  • To a reaction vessel, add the bromo-heterocycle (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Signaling Pathway Diagram

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂(R') Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Reactants Ar-Br + R'-B(OR)₂ Reactants->OxAdd Base Base Borate [R'-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals. For this compound, this would allow the introduction of primary or secondary amines at the C2 position.

Quantitative Data

While specific data for this compound is unavailable, the following table presents data for the Buchwald-Hartwig amination of other bromo-heterocycles, which can serve as a predictive model.[3][4]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16,7-Dibromo-5,8-quinolinequinoneAnilinePd(OAc)₂ (0.05)BrettPhos (0.15)K₂CO₃EtOH/H₂OReflux0.592
26,7-Dichloro-5,8-quinolinequinone4-NitroanilinePd(OAc)₂ (0.05)BrettPhos (0.15)K₂CO₃EtOH/H₂OReflux0.584
32-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOBuᵗToluene80460
Experimental Protocol (General)

A general procedure for the Buchwald-Hartwig amination is as follows[3][4]:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, or BrettPhos; 2-4 mol%), and a strong base (e.g., NaOBuᵗ or K₂CO₃; 1.5-2.0 equiv).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring.

  • The reaction progress is monitored by an appropriate analytical technique (TLC, LC-MS).

  • After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography.

Signaling Pathway Diagram

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L(Br) OxAdd->ArPdBr AmineCoord Amine Coordination ArPdBr->AmineCoord AmineComplex [Ar-Pd(II)L(Br)(R₂NH)] AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)L(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Reactants Ar-Br + R₂NH Reactants->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction would enable the introduction of various alkynyl groups at the C2 position of this compound, providing access to precursors for more complex molecules.

Quantitative Data

Specific quantitative data for the Sonogashira coupling of this compound is not available. However, the data for the coupling of 2-amino-3-bromopyridines provides a good reference for expected outcomes.[5]

EntryAryl HalideAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100396
22-Amino-3-bromopyridine4-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100394
32-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100385
Experimental Protocol (General)

A general procedure for the Sonogashira coupling is as follows[5]:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂; 1-5 mol%), a copper(I) co-catalyst (e.g., CuI; 2-10 mol%), and a ligand if required (e.g., PPh₃).

  • Add a degassed solvent (e.g., DMF or THF) and stir for a few minutes.

  • Add the aryl bromide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and a base (e.g., Et₃N or piperidine).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway Diagram

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAlkyne Ar-Pd(II)L₂(C≡CR') Transmetal->ArPdAlkyne CuBr Cu(I)Br Transmetal->CuBr RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product ArBr Ar-Br ArBr->OxAdd Alkyne R'-C≡CH CuAlkyne Cu(I)-C≡CR' Alkyne->CuAlkyne CuAlkyne->Transmetal Base Base Base->CuAlkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, this would allow for the introduction of vinyl groups at the C2 position, which are versatile intermediates for further synthetic transformations.

Quantitative Data

Specific data for the Heck reaction of this compound is not available. The table below shows representative data for the Heck reaction of aryl bromides with alkenes.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NAcetonitrile100395
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)-NaOAcDMF1402485
32-BromonaphthaleneEthyl crotonatePd EnCat® 40 (0.8)-AcONaEthanol140 (mw)0.551
Experimental Protocol (General)

A general procedure for the Heck reaction is as follows:

  • A reaction vessel is charged with the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C; 1-5 mol%), a ligand if necessary (e.g., a phosphine ligand), and a base (e.g., Et₃N, NaOAc, or K₂CO₃; 1.2-2.0 equiv).

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene) is added.

  • The mixture is heated to the required temperature (typically 80-140 °C).

  • The reaction is monitored until completion.

  • After cooling, the reaction mixture is filtered (if a heterogeneous catalyst is used), diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Signaling Pathway Diagram

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AlkeneCoord Alkene Coordination ArPdBr->AlkeneCoord PiComplex π-Complex AlkeneCoord->PiComplex MigratoryIns Migratory Insertion PiComplex->MigratoryIns SigmaComplex σ-Alkyl-Pd(II) Complex MigratoryIns->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride ProductComplex [Product-Pd(II)L₂(H)(Br)] BetaHydride->ProductComplex RedElim Reductive Elimination (Base) ProductComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Substituted Alkene RedElim->Product Reactants Ar-Br + Alkene Reactants->OxAdd

Caption: Catalytic cycle of the Heck reaction.

Conclusion

This compound is a valuable synthetic intermediate with a highly reactive C-Br bond at the C2 position. This reactivity can be harnessed through a variety of palladium-catalyzed cross-coupling reactions to introduce a wide array of functional groups. While specific literature on the cross-coupling reactions of this compound is sparse, the established methodologies for other bromo-heterocycles provide a robust framework for the development of synthetic routes utilizing this versatile building block. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as detailed in this guide, represent powerful tools for the derivatization of the 2-position of the 3-phenylquinoline scaffold, opening avenues for the discovery of new chemical entities with potential applications in drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

The Ascendant Trajectory of Brominated Quinolines: A Technical Guide to Their Diverse Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the burgeoning potential of novel brominated quinolines has been released, targeting researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of their applications in medicinal chemistry, materials science, and catalysis, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The strategic incorporation of bromine atoms into the quinoline scaffold has unlocked a new frontier in chemical research, yielding compounds with remarkable and diverse functionalities. This guide serves as a critical resource for understanding and harnessing the potential of these novel molecules.

Medicinal Chemistry: A New Wave of Therapeutic Agents

Brominated quinolines have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential in the development of new therapeutic agents. Extensive research has highlighted their potent anticancer, antimicrobial, and antiviral activities.

Anticancer Applications

A significant body of research has focused on the anticancer properties of brominated quinolines. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and cell migration, and the induction of programmed cell death (apoptosis).

One notable mechanism is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] Certain brominated quinolines have demonstrated significant inhibitory effects on this enzyme, leading to cancer cell death.[1] Furthermore, several novel brominated methoxyquinolines and nitrated bromoquinolines have been synthesized and have shown considerable antiproliferative activity.[1]

The antiproliferative effects of these compounds have been quantified using various assays, with IC50 values indicating their potency.

Compound NameCancer Cell LineIC50 (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C65.45[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa9.6[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT297.8[1]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C615.2[1]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HeLa21.4[1]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HT2918.7[1]
6,8-dibromo-5-nitroquinoline (17)C612.3[1]
6,8-dibromo-5-nitroquinoline (17)HeLa16.8[1]
6,8-dibromo-5-nitroquinoline (17)HT2914.5[1]

Table 1: Anticancer Activity of Selected Brominated Quinolines

The induction of apoptosis is another key mechanism through which brominated quinolines exert their anticancer effects. This is often confirmed through DNA laddering assays, which visualize the characteristic fragmentation of DNA that occurs during apoptosis.[1]

apoptosis_pathway Brominated Quinoline Brominated Quinoline Cancer Cell Cancer Cell Brominated Quinoline->Cancer Cell Enters Topoisomerase I Inhibition Topoisomerase I Inhibition Cancer Cell->Topoisomerase I Inhibition Targets DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction DNA Fragmentation DNA Fragmentation Apoptosis Induction->DNA Fragmentation Cell Death Cell Death DNA Fragmentation->Cell Death

Signaling pathway of brominated quinoline-induced apoptosis.

Materials Science: Illuminating the Future of Displays

In the realm of materials science, brominated quinolines are being explored for their unique photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs). The introduction of bromine atoms can influence the electronic properties of the quinoline core, leading to materials with desirable fluorescence characteristics.

For instance, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material in the light-emitting layer of OLEDs.[2] Devices fabricated with this material have demonstrated emission in the UV region, highlighting its potential for specialized lighting applications.[2]

CompoundApplicationPerformance MetricReference
5,7-dibromo-8-hydroxyquinolineOLED EmitterUV Emission[2]
Trifluoromethylated quinoline-phenol Schiff basesFluorescent ProbesQuantum Yields (Φf) in CHCl3: 0.12–0.80[3]

Table 2: Photophysical and OLED Performance Data of Selected Brominated Quinolines

Catalysis: Driving Chemical Transformations

The utility of brominated quinolines extends into the field of catalysis, where they can serve as versatile ligands for transition metal catalysts. The electronic and steric properties of the quinoline ring, modified by bromine substitution, can be fine-tuned to enhance the activity and selectivity of catalytic reactions.

Palladium complexes featuring brominated quinoline ligands have shown promise in facilitating cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The use of brominated quinoline-based catalysts has been reported to afford high yields in these transformations.

Catalytic ReactionBrominated Quinoline Ligand/PrecursorCatalyst SystemYield (%)Reference
Suzuki Coupling6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolinesPdCl2(PPh3)268-82[4]
Heck ReactionQuinoline-8-carboxylatePd(OAc)2High[5]

Table 3: Catalytic Applications of Brominated Quinolines

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to work with brominated quinolines.

Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (7)

Materials:

  • 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (3)

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

Procedure:

  • A solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (3) (100 mg, 0.41 mmol) in CHCl₃ (15 mL) is prepared.

  • A solution of bromine (347 mg, 2.17 mmol) in CHCl₃ (5 mL) is added to the first solution over 5 minutes at room temperature, protected from light.

  • The reaction mixture is left to react for 5 days, or until all the bromine is consumed.

  • The resulting product, 3,5,6,7-tetrabromo-8-methoxyquinoline (7), is purified. The yield is approximately 74%.[1]

synthesis_workflow cluster_reactants Reactants Reactant_A 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline in CHCl3 Mix Mix Reactants Reactant_A->Mix Reactant_B Bromine in CHCl3 Reactant_B->Mix React React for 5 days (Room Temperature, Dark) Mix->React Purify Purification React->Purify Product 3,5,6,7-Tetrabromo-8-methoxyquinoline Purify->Product

Experimental workflow for the synthesis of a brominated quinoline.
Antiproliferative Activity Assay (BCPE Assay)

Materials:

  • Cancer cell lines (e.g., C6, HeLa, HT29)

  • Brominated quinoline compounds

  • BrdU Cell Proliferation ELISA kit

  • 96-well culture plates

  • Supplemented DMEM

Procedure:

  • Seed cancer cells into a 96-well culture plate at a density of 3 x 10³ cells in 100 µL of supplemented DMEM.

  • Expose the cells to increasing concentrations of the brominated quinoline compounds (typically ranging from 5 to 75 µg/mL). A reference compound like 5-FU is used as a positive control.

  • Follow the protocol for the BrdU Cell Proliferation ELISA kit to assess cell proliferation. This typically involves adding a BrdU labeling solution, followed by fixation, denaturation, and incubation with anti-BrdU antibodies.

  • Measure the absorbance using a microplate reader to determine the extent of cell proliferation.

  • Calculate the IC50 values, which represent the concentration of the compound that inhibits cell proliferation by 50%.[1]

DNA Laddering Assay for Apoptosis

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Chloroform-isoamyl alcohol

  • Ethanol

  • RNase A

  • Proteinase K

  • Agarose gel

  • Ethidium bromide

Procedure:

  • Harvest cells, including floating apoptotic cells from the culture medium.

  • Lyse the cells using a lysis buffer and incubate.

  • Extract the DNA using a chloroform-isoamyl alcohol mixture.

  • Precipitate the DNA with ethanol.

  • Treat the DNA extract with RNase A and Proteinase K to remove RNA and protein contamination.

  • Perform agarose gel electrophoresis on the purified DNA samples.

  • Stain the gel with ethidium bromide and visualize the DNA under UV light.

  • The presence of a "ladder" of DNA fragments (multiples of 180-200 base pairs) indicates apoptosis.

Wound Healing Assay

Materials:

  • Confluent monolayer of cells (e.g., HT29)

  • Pipette tip or other scratching tool

  • Culture medium with and without the test compound

  • Microscope with time-lapse imaging capabilities

Procedure:

  • Create a "scratch" or wound in a confluent cell monolayer using a sterile pipette tip.

  • Wash the cells to remove detached cells and debris.

  • Replace the medium with fresh medium, with or without the brominated quinoline compound to be tested.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analyze the images to measure the rate of wound closure, which is indicative of cell migration. The area of the wound can be quantified using image analysis software.

  • Compare the rate of wound closure in treated cells to that of untreated control cells to determine the effect of the compound on cell migration.[1]

wound_healing_workflow Start Start with Confluent Cell Monolayer Create_Wound Create a 'Wound' (Scratch) Start->Create_Wound Wash Wash to Remove Debris Create_Wound->Wash Add_Media Add Fresh Media (with and without test compound) Wash->Add_Media Image_T0 Image at Time = 0 Add_Media->Image_T0 Incubate Incubate and Image at Regular Intervals Image_T0->Incubate Analyze Analyze Images to Measure Wound Closure Incubate->Analyze End Determine Effect on Cell Migration Analyze->End

Experimental workflow for a wound healing assay.

Conclusion

Novel brominated quinolines represent a versatile and powerful class of compounds with significant potential across multiple scientific disciplines. Their demonstrated efficacy as anticancer agents, coupled with their emerging applications in materials science and catalysis, underscores the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers to explore and expand upon the exciting opportunities presented by these fascinating molecules.

References

A Comprehensive Review of 2-Bromo-3-phenylquinoline and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of bromine and phenyl substituents onto the quinoline ring system, specifically at the 2- and 3-positions, gives rise to a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive review of the available literature on 2-bromo-3-phenylquinoline and its analogs, focusing on their synthesis, chemical properties, and biological evaluation.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives primarily relies on multi-step synthetic sequences. A key strategy involves the construction of a 3-phenylquinolin-2-one precursor, followed by bromination.

General Synthetic Workflow

A Starting Materials (e.g., Anilines, β-ketoesters) B Cyclization Reaction (e.g., Conrad-Limpach, Doebner-von Miller) A->B C Formation of 3-Phenyl-2-quinolone Core B->C D Bromination (e.g., POBr3, PBr3/PBr5) C->D E This compound D->E F Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) E->F G Diverse Analogs F->G

Caption: General synthetic workflow for this compound and its analogs.

A common approach to synthesize the 3-phenyl-2-quinolone core is through the reaction of an aniline with a β-ketoester bearing a phenyl group at the α-position. Subsequent bromination using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide and phosphorus pentabromide (PBr₃/PBr₅) yields the desired this compound.

Alternatively, Suzuki-Miyaura cross-coupling reactions provide a versatile method for introducing the phenyl group. This typically involves the coupling of a di-halo-quinoline, such as 2,3-dibromoquinoline, with phenylboronic acid in the presence of a palladium catalyst.[1] The regioselectivity of this reaction can be influenced by the reaction conditions and the specific catalyst and ligands employed.

Key Experimental Protocols

Synthesis of 3-Bromoquinoline Derivatives (Illustrative Protocol):

A regioselective synthesis of 3-bromoquinoline derivatives can be achieved through a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne.[2]

  • An arylmethyl azide (1.0 equivalent) is dissolved in dry dichloroethane (DCE) under an argon atmosphere.

  • Trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) is added, and the mixture is stirred for 5 minutes at room temperature.

  • The 1-bromoalkyne (2.0 equivalents) is then added to the solution.

  • The reaction is stirred overnight and then quenched with a saturated sodium bicarbonate (NaHCO₃) solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

Suzuki-Miyaura Cross-Coupling (General Conditions):

The coupling of a bromoquinoline with phenylboronic acid is a widely used method.[1][3]

  • To a reaction vessel containing the bromoquinoline (1.0 equivalent) and phenylboronic acid (1.2-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Biological Activities of this compound Analogs

The existing literature suggests that quinoline derivatives possessing bromo and phenyl substituents exhibit a range of biological activities, including antimicrobial and anticancer properties. While specific data for this compound is limited, the activities of related analogs provide valuable insights into its therapeutic potential.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of substituted quinolines. The introduction of a halogen, such as bromine, can enhance the antimicrobial properties of a compound.[4] For instance, certain 2-phenylquinoline derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus.[5] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Quinolone Analogs

CompoundOrganismMIC (µg/mL)Reference
QQ1S. aureus1.22[6]
QQ2S. aureus2.44[6]
QQ5S. aureus1.22[6]
QQ6S. aureus1.22[6]
QQ2E. faecalis19.53[6]
QQ3E. faecalis19.53[6]
QQ5E. faecalis19.53[6]
QQ6E. faecalis19.53[6]

Note: QQ denotes quinolinequinone analogs. Data for this compound is not explicitly available and is inferred from related structures.

Anticancer Activity

For example, certain 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been evaluated for their ability to target G-quadruplexes, which are considered potential targets for the development of anticancer agents.[7]

Logical Workflow for Biological Evaluation

A Synthesized Analogs of This compound B Primary Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Anticancer Assays (e.g., MTT, Cell Viability) B->D E Identification of Lead Compounds C->E D->E F Secondary Screening E->F I Lead Optimization E->I G Mechanism of Action Studies F->G H In vivo Efficacy Studies F->H

Caption: Logical workflow for the biological evaluation of this compound analogs.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for this compound is yet to be established, some general trends can be inferred from the broader class of quinoline derivatives. The position and nature of substituents on both the quinoline core and the phenyl ring can significantly impact biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring can influence the anticancer activity of some quinoline-based compounds. Further derivatization of the this compound scaffold, for example, by replacing the bromine atom with various amine or heterocyclic moieties, could lead to the discovery of novel compounds with enhanced therapeutic properties.

Conclusion and Future Directions

This compound represents an interesting and underexplored scaffold in medicinal chemistry. The synthetic methodologies for its preparation are accessible, primarily through the construction of a 3-phenyl-2-quinolone intermediate followed by bromination, or via palladium-catalyzed cross-coupling reactions. While direct biological data for this specific compound is scarce, the known antimicrobial and anticancer activities of its analogs suggest that it is a promising starting point for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve the variation of substituents on the phenyl ring and the quinoline core to establish clear structure-activity relationships. Detailed mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for their further development as potential drug candidates. The exploration of this chemical space holds significant promise for the discovery of novel molecules with important therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1][2][3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[2][4][5] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products, pharmaceuticals, and biologically active compounds.[5][6][7][8] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7][8][9]

These notes provide an overview of the Friedländer synthesis, its applications in drug development, detailed experimental protocols, and a summary of various catalytic systems.

Application Notes

Versatility and Scope: The primary strength of the Friedländer synthesis lies in its simplicity and the diversity of the substituted quinolines it can produce. The reaction accommodates a wide range of starting materials, allowing for the introduction of various functional groups onto the quinoline core. This flexibility is crucial for drug discovery, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[9]

Pharmacological Significance: Quinolines are a cornerstone in pharmaceutical chemistry.[7][8] The fusion of a benzene ring with a pyridine ring creates a scaffold that can interact with numerous biological targets.[7][10] Marketed drugs containing the quinoline moiety, such as the antimalarial chloroquine and the antibacterial ciprofloxacin, highlight its therapeutic importance.[7] Research has shown that substituted quinolines can act as inhibitors of bacteria, viruses, parasites, and cancer cell proliferation, as well as modulators of inflammation and neurodegenerative diseases like Alzheimer's.[7][11]

Modern Catalytic Approaches: While classic Friedländer reactions were often performed at high temperatures with strong acids or bases, modern advancements have introduced milder and more efficient catalytic systems.[4][12] These include:

  • Lewis Acids: Catalysts like neodymium(III) nitrate hexahydrate have been shown to be effective.[1][13]

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and trifluoroacetic acid are commonly used.[1][13]

  • Iodine: Molecular iodine serves as a highly efficient catalyst for the annulation process.[1][13]

  • Heterogeneous Catalysts: Solid-supported catalysts such as Amberlyst-15 resin, Nafion, and metal-organic frameworks (MOFs) offer advantages like easy separation and reusability, aligning with green chemistry principles.[3][13]

  • Solvent-Free and Microwave-Assisted Reactions: To enhance efficiency and reduce environmental impact, the synthesis has been adapted to run under solvent-free conditions, sometimes accelerated by microwave irradiation.[4][6][13]

Reaction Mechanism and Experimental Workflow

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation to yield the quinoline product.[1]

Friedlander_Mechanism General Mechanism of the Friedländer Synthesis cluster_reactants Reactants cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol_Adduct + Methylene Ketone Schiff_Base Schiff Base 2-Aminoaryl Ketone->Schiff_Base + Methylene Ketone Methylene Ketone Methylene Ketone Methylene Ketone->Aldol_Adduct Methylene Ketone->Schiff_Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Product Substituted Quinoline Unsaturated_Carbonyl->Product Imine Formation - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Aldol Condensation Cyclized_Intermediate->Product Dehydration - H₂O

Caption: General Mechanism of the Friedländer Synthesis.

A typical workflow for synthesizing and evaluating quinoline derivatives involves synthesis, purification, characterization, and subsequent biological screening to identify lead compounds for drug development.

Experimental_Workflow Experimental Workflow for Quinoline Synthesis & Screening Reactants Select Reactants (2-Aminoaryl Carbonyl + α-Methylene Carbonyl) Synthesis Friedländer Synthesis (Catalyst, Solvent, Temp.) Reactants->Synthesis Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Screening Biological Activity Screening (e.g., Anticancer, Antibacterial assays) Characterization->Screening Data_Analysis Data Analysis & SAR Studies Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Experimental Workflow for Quinoline Synthesis & Screening.

Experimental Protocols

Protocol 1: General Procedure for p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is a general method adapted from procedures using p-TsOH as a catalyst.[13]

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • Active methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH (0.1 mmol).

  • Heat the mixture at 80-100 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired substituted quinoline.

  • Characterize the final product using NMR, MS, and FT-IR spectroscopy.[6]

Protocol 2: One-Pot Synthesis of 3-Unsubstituted and 2,3-Disubstituted Quinolines

This protocol is based on a one-pot modification involving the lithiation of N-pivaloylanilines.[14]

Materials:

  • N-pivaloylaniline (2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • sec-Butyllithium (sec-BuLi) (1.3 M in hexanes, 4.75 mL, 6.2 mmol)

  • N,N-Dimethylformamide (DMF), freshly distilled (3.71 mmol)

  • Carbonyl compound (ketone or aldehyde) (2.5 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (15% solution in toluene, 6.6 mL, 4.95 mmol)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the appropriate pivaloylaniline (2.5 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C and add sec-BuLi (6.2 mmol) dropwise. Stir the mixture for 2 hours at 0 °C.

  • Add freshly distilled DMF (3.71 mmol) dropwise to the reaction mixture.

  • Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the mixture back to 0 °C and add the carbonyl compound (2.5 mmol) followed by the KHMDS solution (4.95 mmol) over 10 minutes.

  • Allow the reaction to warm to room temperature and maintain for 2 hours.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired quinoline derivative.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Friedländer synthesis. The following table summarizes data from various studies to illustrate these effects.

Entry2-Aminoaryl CarbonylActive Methylene CompoundCatalystSolventTemp (°C)TimeYield (%)Reference
12-AminobenzophenoneEthyl acetoacetatep-TsOHNone12025 min98[13]
22-Amino-5-chlorobenzophenoneAcetophenoneIodineNone1202 h92[13]
32-AminobenzaldehydeCyclohexanoneNeodymium(III) nitrate hexahydrateNone8015 min96[1][13]
42-AminobenzaldehydeDimedoneImBu-SO₃HNone5030 min92[10]
52-Amino-5-chlorobenzophenoneEthyl acetoacetateAmberlyst-15EthanolReflux4 h95[3]
62-AminobenzophenoneAcetylacetone[Cu₃(BTC)₂] (MOF)None1001 h99[3]
72-AminobenzaldehydeAcetophenoneNoneWater703 h97[15]
82-Amino-5-bromobenzaldehydeEthyl acetoacetatePEG-SO₃HWater6030 min94[3]

Application in Drug Discovery and Logical Pathways

The synthesis of diverse quinoline libraries via the Friedländer reaction is a key strategy in modern drug discovery.[16] These libraries are screened against various therapeutic targets, including enzymes, receptors, and signaling proteins involved in pathological pathways. For instance, in cancer therapy, quinoline derivatives have been designed to inhibit protein kinases that are hyperactivated in tumor cells, thereby blocking proliferation and survival signals.

Drug_Discovery_Pathway Quinoline Derivatives in Drug Discovery Pathways cluster_synthesis Synthesis Engine cluster_application Therapeutic Application cluster_mechanism Mechanism of Action FS Friedländer Synthesis Library Substituted Quinoline Library FS->Library Generates Cancer Cancer Library->Cancer Screened Against Infection Infectious Disease Library->Infection Screened Against Inflammation Inflammation Library->Inflammation Screened Against Neuro Neurodegeneration Library->Neuro Screened Against Block1 Inhibition Block2 Inhibition Block3 Inhibition Block4 Inhibition Kinase Kinase Signaling (e.g., EGFR, VEGFR) Cancer->Kinase involves DNA_Gyrase Bacterial DNA Gyrase Infection->DNA_Gyrase involves COX Cyclooxygenase (COX) Inflammation->COX involves AChE Acetylcholinesterase (AChE) Neuro->AChE involves Block1->Kinase leads to Block2->DNA_Gyrase leads to Block3->COX leads to Block4->AChE leads to

Caption: Role of Quinoline Synthesis in Therapeutic Pathway Targeting.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromo-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-3-phenylquinoline as a key building block. This versatile substrate allows for the synthesis of a diverse range of 2,3-disubstituted quinolines, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. The use of this compound as a substrate in these reactions provides a direct and efficient route to novel 2,3-diarylquinolines and other substituted quinoline derivatives. These products are of significant interest due to their potential biological activities and applications in the development of new therapeutic agents and functional materials.

Reaction Scope and Data Presentation

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of arylboronic acids, affording the corresponding 2-aryl-3-phenylquinoline derivatives in good to excellent yields. The reaction conditions can be optimized to accommodate both electron-rich and electron-deficient boronic acids. Below is a summary of representative examples.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,3-Diphenylquinoline85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-phenylquinoline92
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-3-phenylquinoline78
43-Tolylboronic acid3-Phenyl-2-(m-tolyl)quinoline88
5Naphthalene-2-boronic acid2-(Naphthalen-2-yl)-3-phenylquinoline82

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-3-phenylquinoline.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ (Arylboronic Acid) Borate Ar'B(OH)₃⁻ Ar_prime_BOH2->Borate + OH⁻ Base Base (e.g., K₂CO₃) Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 2-aryl-3-phenylquinolines via the Suzuki-Miyaura reaction.

Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - this compound - Arylboronic acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ - Dioxane/Water Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (90 °C) with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate Monitoring->Workup Upon Completion Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Final Product: 2-Aryl-3-phenylquinoline Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Bromo-3-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-3-phenylquinoline derivatives, valuable scaffolds in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a regioselective bromination.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The introduction of a phenyl group at the 3-position and a bromine atom at the 2-position can significantly modulate their pharmacological properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the formation of the crucial C-C bond between the quinoline core and the phenyl ring.[1][2] This is followed by a selective bromination to yield the target this compound derivatives.

Synthetic Strategy

The overall synthetic strategy is a two-step process:

  • Step 1: Suzuki-Miyaura Cross-Coupling. Synthesis of 3-phenylquinoline derivatives from 3-bromoquinoline and a suitable phenylboronic acid derivative using a palladium catalyst.

  • Step 2: Electrophilic Bromination. Regioselective bromination of the 3-phenylquinoline intermediate at the 2-position.

Experimental Protocols

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3-Phenylquinoline

This protocol is adapted from established methodologies for Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

  • 3-Bromoquinoline

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 3-phenylquinoline derivative.

Step 2: Electrophilic Bromination of 3-Phenylquinoline

This protocol describes the regioselective bromination of the 3-phenylquinoline intermediate.

Materials:

  • 3-Phenylquinoline (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) (initiator, use with caution)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, dissolve 3-phenylquinoline (1.0 mmol, 1.0 eq.) in carbon tetrachloride or acetonitrile (10 mL).

  • Add N-bromosuccinimide (1.1 mmol, 1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 mmol, 5 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (10 mL) to quench any remaining bromine, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the this compound derivative.

Data Presentation

Table 1: Reaction Parameters and Yields for the Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1001885-95
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1102480-90
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1001888-96
44-Chlorophenylboronic acidPd(OAc)₂ (5) + SPhos (10)K₃PO₄Toluene1001675-85

Table 2: Bromination of 3-Phenylquinoline Derivatives

EntrySubstrateBrominating AgentSolventTime (h)Yield (%)
13-PhenylquinolineNBSCCl₄590-98
23-(p-Tolyl)quinolineNBSCH₃CN688-95
33-(4-Methoxyphenyl)quinolineBr₂Acetic Acid485-92

Visualizations

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Bromination Start Start Reactants 3-Bromoquinoline, Phenylboronic Acid, Cs2CO3, Pd(dppf)Cl2 Start->Reactants 1. Mix Reaction Reaction in Dioxane/H2O at 100°C Reactants->Reaction 2. Heat Workup1 Aqueous Workup & Extraction Reaction->Workup1 3. Cool & Quench Purification1 Column Chromatography Workup1->Purification1 4. Isolate Product1 3-Phenylquinoline Purification1->Product1 5. Purify Product1_input 3-Phenylquinoline Product1->Product1_input Proceed to Step 2 Bromination_Reactants N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) Bromination_Reaction Reaction in CCl4 at Reflux Product1_input->Bromination_Reaction 1. Mix Bromination_Reactants->Bromination_Reaction 2. Add Workup2 Aqueous Workup & Extraction Bromination_Reaction->Workup2 3. Cool & Quench Purification2 Recrystallization or Column Chromatography Workup2->Purification2 4. Isolate Final_Product This compound Purification2->Final_Product 5. Purify

Caption: Experimental workflow for the two-step synthesis of this compound.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L2-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 3-Bromoquinoline ArX->OxAdd ArBOH Phenylboronic acid + Base ArBOH->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Discussion

The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of 3-arylquinolines. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields with a variety of substituted phenylboronic acids.[3][5] The subsequent bromination with N-bromosuccinimide is a well-established method for the regioselective bromination of electron-rich heterocyclic systems. The use of a radical initiator like benzoyl peroxide facilitates the reaction.

Safety Precautions

  • Palladium catalysts are expensive and should be handled with care.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with appropriate personal protective equipment (PPE).

  • Benzoyl peroxide is a potentially explosive solid and should be handled with extreme care, avoiding friction and heat.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Bromo-3-phenylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. This document focuses on the potential applications of 2-Bromo-3-phenylquinoline, a specific derivative, in medicinal chemistry. While detailed experimental data for this exact compound is limited in publicly available literature, this report extrapolates from studies on closely related brominated and phenyl-substituted quinolines to provide insights into its potential synthesis, biological activities, and mechanisms of action.

Potential Therapeutic Applications

Based on the biological activities observed for analogous compounds, this compound holds potential as a scaffold for the development of novel therapeutic agents in the following areas:

  • Anticancer Agents: Phenylquinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines. The presence of a bromine atom can further enhance this activity.

  • Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs. Bromine and phenyl substitutions can modulate the spectrum and potency of this activity.

Synthesis of this compound

G cluster_synthesis Synthetic Workflow Start Starting Material (e.g., 2-Quinolone derivative) Bromination Bromination (e.g., POBr3 or NBS) Start->Bromination Step 1 Intermediate1 2-Bromoquinoline Bromination->Intermediate1 Yields SuzukiCoupling Suzuki Coupling (Phenylboronic acid, Pd catalyst) Intermediate1->SuzukiCoupling Step 2 FinalProduct This compound SuzukiCoupling->FinalProduct Yields

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for similar quinoline derivatives.

General Protocol for Suzuki Coupling to Introduce a Phenyl Group

This protocol is a general representation of a Suzuki coupling reaction that could be adapted for the synthesis of 3-phenylquinoline derivatives from a brominated precursor.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2,3-dibromoquinoline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize representative data for analogous 2-phenylquinoline derivatives to provide a comparative context.

Table 1: Anticancer Activity of Representative Phenylquinoline Derivatives

Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
2-Oxo-3-phenylquinoxalineHCT-11628.85 ± 3.26[1]
Compound 7j (a 2-oxo-3-phenylquinoxaline derivative)HCT-11626.75 ± 3.50[1]

Table 2: Antimicrobial Activity of Representative Phenylquinoline Derivatives

Compound AnalogueMicroorganismMIC (µg/mL)Reference
A 2-phenyl-quinoline-4-carboxylic acid derivative (5a₄)S. aureus64[2]
A 2-phenyl-quinoline-4-carboxylic acid derivative (5a₇)E. coli128[2]

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound are yet to be elucidated. However, based on studies of similar quinoline-based anticancer and antimicrobial agents, several potential mechanisms can be proposed.

Anticancer Mechanism

Many quinoline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Potential Anticancer Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antimicrobial Mechanism

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a bactericidal effect.

G cluster_workflow Antimicrobial Experimental Workflow Start Bacterial Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation Treatment->Incubation Endpoint Measurement of Bacterial Growth (e.g., OD600) Incubation->Endpoint Analysis Determination of MIC Endpoint->Analysis

Caption: A typical workflow for evaluating antimicrobial activity.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. While specific biological data for this compound is scarce, the known activities of related phenylquinoline derivatives suggest its potential as a lead structure for the development of novel anticancer and antimicrobial agents. The provided protocols and conceptual frameworks offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this and similar compounds. Further studies are warranted to elucidate its precise mechanisms of action and to optimize its pharmacological properties.

References

2-Bromo-3-phenylquinoline: A Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-bromo-3-phenylquinoline as a key precursor in the synthesis of novel pharmaceutical agents, particularly those with anticancer properties. The protocols focus on two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds at the 2-position of the quinoline core. The resulting 2,3-disubstituted quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. This document summarizes the biological data, outlines detailed synthetic procedures, and provides visual representations of the synthetic workflows and a key signaling pathway implicated in the mechanism of action of these compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives. The bromine atom at the C-2 position is amenable to functionalization through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. This chemical tractability makes this compound an ideal precursor for generating libraries of novel compounds for drug discovery programs, especially in the pursuit of new anticancer agents.

Recent studies have highlighted the potential of 2,3-diarylquinoline derivatives as potent antiproliferative agents. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as next-generation therapeutics. This document provides the necessary protocols and data to facilitate further research and development in this promising area.

Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The two most prominent and versatile of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for the Synthesis of 2,3-Diarylquinolines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the quinoline core and various aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for creating a diverse range of 2,3-diarylquinoline derivatives.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-phenylquinoline Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling the 2-position of the quinoline with a wide variety of primary and secondary amines. This reaction is instrumental in the synthesis of 2-(substituted-amino)-3-phenylquinolines, a class of compounds that has also shown promising biological activity.

Biological Activity of 2,3-Disubstituted Quinoline Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents. The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative 2,3-disubstituted quinoline derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
16b 2,3-DiarylquinolineHep 3B (Hepatocellular Carcinoma)0.71-[1]
H1299 (Non-small Cell Lung Cancer)1.46-[1]
MDA-MB-231 (Breast Cancer)0.72-[1]
6f 2-ArylquinolineDLD-1 (Colorectal Cancer)-25.39 (EGFR)[2]
HCT-116 (Colorectal Cancer)-22.68 (FAK)[2]
6h 2-ArylquinolineDLD-1 (Colorectal Cancer)-20.15 (EGFR)[2]
HCT-116 (Colorectal Cancer)-14.25 (FAK)[2]
6i 2-ArylquinolineDLD-1 (Colorectal Cancer)-22.36 (EGFR)[2]
HCT-116 (Colorectal Cancer)-18.36 (FAK)[2]
20f 2,6-DiarylquinolineDLD-1 (Colorectal Cancer)-24.81 (EGFR)[2]
HCT-116 (Colorectal Cancer)-15.36 (FAK)[2]

Experimental Protocols

The following are detailed protocols for the synthesis of 2,3-diarylquinolines and 2-amino-3-phenylquinolines from the this compound precursor.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-diarylquinoline.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the tube via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(substituted-amino)-3-phenylquinoline.

Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the general synthetic workflows for the derivatization of this compound.

Suzuki_Coupling_Workflow This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction 2,3-Diarylquinoline 2,3-Diarylquinoline Reaction->2,3-Diarylquinoline

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow This compound This compound Reaction Buchwald-Hartwig Amination This compound->Reaction Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Reaction 2-(R1R2N)-3-phenylquinoline 2-(R1R2N)-3-phenylquinoline Reaction->2-(R1R2N)-3-phenylquinoline

Caption: Buchwald-Hartwig Amination Workflow.

Signaling Pathway Diagram

Some 2,3-diarylquinoline derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins.[1] The following diagram illustrates this proposed mechanism of action.

Apoptosis_Pathway Diarylquinoline Diarylquinoline Bcl2 Bcl-2 Diarylquinoline->Bcl2 inhibition Bax Bax Diarylquinoline->Bax activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by a diarylquinoline.

Certain 2-arylquinoline derivatives have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[2] This dual inhibition can effectively block cancer cell proliferation and survival.

EGFR_FAK_Pathway Arylquinoline Arylquinoline EGFR EGFR Arylquinoline->EGFR inhibition FAK FAK Arylquinoline->FAK inhibition PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK FAK->PI3K_Akt Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: Dual inhibition of EGFR and FAK signaling.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of novel pharmaceutical agents. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular construction of diverse libraries of 2,3-disubstituted quinolines. The significant in vitro anticancer activity demonstrated by these derivatives, coupled with initial insights into their mechanisms of action, underscores the potential of this scaffold in the development of new cancer therapeutics. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for 2-Bromo-3-phenylquinoline in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Bromo-3-phenylquinoline and its derivatives in the field of organic electronics, with a specific focus on Organic Light-Emitting Diodes (OLEDs). While direct literature on the application of this compound is limited, this document extrapolates from closely related phenylquinoline compounds to provide detailed protocols and performance expectations.

Introduction to Phenylquinolines in Organic Electronics

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the development of organic electronic materials. Their rigid and planar structure, combined with tunable electronic properties through substitution, makes them excellent candidates for various roles within an OLED device, including as emissive materials, host materials, and electron transport materials. The introduction of a phenyl group and a bromine atom, as in this compound, can further modulate the material's photophysical and charge-transport characteristics. The bromine atom, in particular, can be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wider range of materials with tailored properties.

Potential Roles of this compound in OLEDs

Based on the properties of analogous compounds, this compound could potentially be utilized in the following capacities within an OLED stack:

  • Host Material: In phosphorescent OLEDs (PhOLEDs), the host material constitutes the matrix for the phosphorescent dopant. A high triplet energy is a crucial requirement for a host material to ensure efficient energy transfer to the guest emitter. Quinoline derivatives are known to often possess high triplet energies.

  • Electron Transport Layer (ETL): The electron-deficient nature of the nitrogen-containing quinoline ring suggests that its derivatives could facilitate the transport of electrons from the cathode to the emissive layer. Efficient electron injection and transport are vital for achieving charge balance and high device efficiency.

  • Emissive Material (Dopant): While less common for simple halo-phenylquinolines, with appropriate molecular design, derivatives of this compound could function as blue-emitting materials. The photophysical properties, such as the emission wavelength and quantum yield, would be critical in this application.

Synthesis Protocol: A Proposed Route for this compound

Step 1: Synthesis of 2-Amino-benzophenone (A common precursor, commercially available or synthesizable)

Step 2: Friedländer Annulation to form 3-Phenylquinoline

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) in ethanol.

  • Add phenylacetaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-phenylquinoline.

Step 3: Bromination of 3-Phenylquinoline

  • In a reaction vessel protected from light, dissolve 3-phenylquinoline (1 equivalent) in a suitable solvent such as acetic acid or chloroform.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Diagram of Proposed Synthesis:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A 2-Aminobenzophenone C 3-Phenylquinoline A->C Friedländer Annulation B Phenylacetaldehyde B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol for OLED Fabrication

The following is a general protocol for the fabrication of a multilayer OLED device using thermal evaporation, a common technique in research and manufacturing. This compound could be incorporated as a host or ETL material.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

    • Hole Transport Layer (HTL): e.g., NPB

    • Emissive Layer (EML): Host material (e.g., this compound) and a phosphorescent dopant (e.g., Ir(ppy)₃)

    • Electron Transport Layer (ETL): e.g., this compound or Tris(8-hydroxyquinolinato)aluminum (Alq₃)

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, solvents, UV-ozone or plasma cleaner)

  • Device characterization equipment (source meter, photometer/spectrometer)

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using a quartz crystal microbalance.

      • HIL (e.g., NPB): ~30 nm

      • HTL (e.g., NPB): ~20 nm

      • EML: Co-evaporate the host (e.g., this compound) and the dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6-10 wt%). Total thickness: ~30 nm.

      • ETL (e.g., this compound or Alq₃): ~20 nm.

      • EIL (e.g., LiF): ~1 nm.

  • Cathode Deposition:

    • Deposit the aluminum cathode (~100 nm) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.

Diagram of OLED Fabrication Workflow:

G A Substrate Cleaning B Organic Layer Deposition (High Vacuum) A->B C Cathode Deposition B->C D Encapsulation C->D E Device Characterization D->E

Caption: General workflow for OLED fabrication and testing.

Data Presentation: Photophysical Properties of a Related Compound

The following table summarizes the key photophysical properties of 2-(2-Bromo-4-Cyno Phenyl)-4-Phenylquinoline (Br-CN-DPQ), which can serve as a reference for the expected performance of this compound derivatives[1].

PropertyValueSolvent/Condition
Absorption Maxima (λ_abs) 300-303 nm, 328 nm, 393-398 nmVarious Solvents
Emission Maxima (λ_em) 440-444 nm (Blue Emission)Various Solvents
Stokes Shift Large (indicative of good emission)-
Energy Band Gap (E_g) 2.87-2.94 eVCalculated
CIE Coordinates In the blue regionVarious Solvents

Logical Workflow for Material Evaluation

The evaluation of a new material like this compound for OLED applications follows a systematic process.

G A Material Synthesis & Purification B Photophysical Characterization (UV-Vis, PL, Quantum Yield) A->B C Electrochemical Characterization (CV for HOMO/LUMO) A->C D Thermal Analysis (TGA, DSC) A->D E Device Fabrication (as Host, ETL, etc.) B->E C->E D->E F Electroluminescence Characterization (Current-Voltage-Luminance, EQE, Power Efficiency) E->F G Device Lifetime & Stability Testing F->G H Optimization of Device Architecture F->H H->E

Caption: Workflow for evaluating new OLED materials.

Conclusion

This compound represents a promising scaffold for the development of novel materials for organic electronics. Its quinoline core provides a robust platform with inherent electron-transporting capabilities, while the bromo and phenyl substituents offer avenues for tuning the electronic properties and for further synthetic modifications. The protocols and data presented here, derived from closely related compounds, provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the next generation of OLEDs and other organic electronic devices. Further experimental validation is necessary to fully elucidate the performance of this specific compound.

References

Application Notes and Protocols for the Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, a core structure in many biologically active compounds. The methodologies outlined below describe procedures for both selective bromination, which preserves the tetrahydroquinoline ring, and a one-pot bromination-dehydrogenation reaction leading to the formation of bromoquinolines.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic drugs.[1] The functionalization of this heterocyclic system, particularly through halogenation, provides valuable intermediates for the synthesis of novel therapeutic agents via cross-coupling reactions. The bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines is a critical transformation that can be modulated to achieve different products depending on the reaction conditions and the choice of brominating agent. N-Bromosuccinimide (NBS) and molecular bromine are commonly employed reagents for this purpose.[2][3] The regioselectivity of the bromination is highly dependent on the solvent and the presence of a substituent on the nitrogen atom of the tetrahydroquinoline ring.[2]

Data Presentation

The following table summarizes the quantitative data from key experiments on the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline and its N-substituted derivatives.

EntrySubstrateBrominating AgentSolventProduct(s)Yield (%)Reference
12-phenyl-1,2,3,4-tetrahydroquinolineBromineAcetic Acid6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline-[2]
22-phenyl-1,2,3,4-tetrahydroquinolineBromineChloroform3,6,8-tribromo-2-phenylquinoline61[2]
3N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineBromineAcetic AcidN-chloroacetyl-6-bromo-2-phenyl-1,2,3,4-tetrahydroquinoline40[2]
44-phenyl-tetrahydroquinolineNBS (5.0 equiv.)Chloroform3,6,8-tribromo-4-phenylquinoline78[4]
54-phenyl-6-chloro-tetrahydroquinolineNBS (5.0 equiv.)Chloroform3,8-dibromo-6-chloro-4-phenylquinoline81[5]

Experimental Protocols

Protocol 1: Selective Dibromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline

This protocol describes the selective bromination at the 6 and 8 positions of the tetrahydroquinoline ring, preserving the saturated heterocyclic core.[2]

Materials:

  • 2-phenyl-1,2,3,4-tetrahydroquinoline

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-phenyl-1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with water, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: One-Pot Bromination and Dehydrogenation using NBS

This protocol details a one-pot synthesis of polybromoquinolines from tetrahydroquinolines using N-Bromosuccinimide (NBS) as both a brominating agent and an oxidant.[4][6]

Materials:

  • Substituted or unsubstituted 2-phenyl-1,2,3,4-tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting tetrahydroquinoline (0.2 mmol) in chloroform (2.0 mL) in a round-bottom flask, add NBS (5.0 equivalents) in portions (one equivalent at a time) at room temperature with stirring.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the mixture with chloroform.

  • Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the residue by flash chromatography on silica gel to yield the polybrominated quinoline product.[5]

Visualizations

Experimental Workflow for Protocol 2

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Tetrahydroquinoline in Chloroform add_nbs Add NBS (5 equiv.) in portions start->add_nbs stir Stir at Room Temperature add_nbs->stir monitor Monitor reaction by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Chloroform quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Brominated Quinoline chromatography->product

Caption: Experimental workflow for the one-pot bromination and dehydrogenation of 2-phenyl-1,2,3,4-tetrahydroquinolines.

Reaction Scheme for Bromination

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Potential Products reactant 2-Phenyl-1,2,3,4- tetrahydroquinoline reagent Brominating Agent (e.g., NBS or Br2) + Solvent reactant->reagent product1 Mono/Di-brominated Tetrahydroquinoline reagent->product1 Selective Bromination product2 Poly-brominated Quinoline reagent->product2 Bromination + Dehydrogenation

Caption: Logical relationship of reactants, reagents, and potential products in the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Phenylquinolines with Anti-Coronavirus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for novel antiviral therapeutics. Quinolone derivatives have demonstrated a broad spectrum of pharmacological activities, and recent research has identified 2-phenylquinolines as a promising scaffold for the development of potent anti-coronavirus agents. These compounds have exhibited significant in vitro activity against SARS-CoV-2 and other human coronaviruses, such as HCoV-229E and HCoV-OC43. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2-phenylquinolines, summarizing key findings and methodologies to facilitate further research and development in this area.

Data Presentation: Anti-Coronavirus Activity of 2-Phenylquinoline Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected 2-phenylquinoline derivatives against various human coronaviruses. The data is compiled from a key study identifying these compounds as potent viral inhibitors.[1][2][3]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
1a SARS-CoV-2VeroE66183
1f SARS-CoV-2VeroE68.5>100>11.8
5a SARS-CoV-2VeroE613.0>100>7.7
6f SARS-CoV-2VeroE66.2>100>16.1
6g SARS-CoV-2VeroE66.8>100>14.7
9a SARS-CoV-2VeroE611.0>100>9.1
9j SARS-CoV-2VeroE65.9>100>16.9
7j HCoV-229EHEL 2990.2 - 0.7--
8k HCoV-229EHEL 299Most PotentSome Cytotoxicity-
Various HCoV-229EHEL 2990.2 - 9.4--
Various HCoV-OC43HEL 2990.6 - 7.7--

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect.[4] CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death.[4] SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylquinoline Derivatives

This protocol outlines a general method for the synthesis of the 2-phenylquinoline scaffold, which can be further modified to produce a variety of derivatives. The core synthesis often involves a Friedländer annulation or a similar cyclization reaction.

Materials:

  • Substituted 2-aminoacetophenone or 2-aminobenzaldehyde

  • Substituted acetophenone

  • Catalyst (e.g., p-toluenesulfonic acid, SnCl4)

  • Solvent (e.g., ethanol, chloroform)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminoacetophenone or 2-aminobenzaldehyde and the substituted acetophenone in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-TsOH) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-phenylquinoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiviral Activity Assay (Phenotypic Screening)

This protocol describes a cell-based assay to determine the antiviral efficacy of the synthesized 2-phenylquinoline compounds against coronaviruses.

Materials:

  • VeroE6 cells (or other susceptible cell lines like HEL 299 for HCoV-229E and HCoV-OC43)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 (or other target coronavirus)

  • Synthesized 2-phenylquinoline compounds

  • Positive control (e.g., Remdesivir, Chloroquine)

  • Cell viability assay reagent (e.g., MTS)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VeroE6 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMEM.

  • Infection and Treatment: Remove the culture medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour incubation period for viral adsorption, remove the inoculum and add the medium containing the different concentrations of the test compounds or controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until the virus-induced cytopathic effect (CPE) is observed in the untreated virus-infected control wells.

  • Cytotoxicity Assay (in parallel): In a separate plate with uninfected cells, add the same concentrations of the test compounds to determine their cytotoxicity (CC50).

  • Quantification of Antiviral Activity: After the incubation period, assess cell viability using an MTS assay. Add the MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic scheme for 2-phenylquinolines and the experimental workflow for evaluating their anti-coronavirus activity.

G cluster_synthesis General Synthetic Scheme for 2-Phenylquinolines Reactant1 Substituted 2-Aminoacetophenone Reaction Friedländer Annulation Reactant1->Reaction Reactant2 Substituted Acetophenone Reactant2->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Product 2-Phenylquinoline Derivative Reaction->Product

Caption: General synthetic route for 2-phenylquinoline derivatives.

G cluster_workflow Antiviral Activity Screening Workflow A Seed susceptible cells (e.g., VeroE6) in 96-well plates C Infect cells with Coronavirus (e.g., SARS-CoV-2) A->C B Prepare serial dilutions of 2-phenylquinoline compounds D Treat infected cells with compound dilutions B->D C->D E Incubate for 48-72 hours D->E F Assess cell viability (MTS Assay) E->F G Calculate EC50 and CC50 values F->G

Caption: Workflow for evaluating the anti-coronavirus activity.

Mechanism of Action

Preliminary studies suggest that the anti-coronavirus activity of 2-phenylquinolines is not primarily due to the inhibition of the autophagy pathway, a mechanism proposed for other quinoline-based drugs like chloroquine.[2][4] Instead, some of the most promising 2-phenylquinoline derivatives have been shown to inhibit the SARS-CoV-2 helicase (nsp13).[1][2][3] Nsp13 is a highly conserved enzyme among coronaviruses, making it an attractive target for the development of broad-spectrum antiviral agents.[2][4] The presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core was found in a compound with potent activity against SARS-CoV-2 helicase.[1][2][3] Further investigation into the precise binding mode and inhibitory mechanism against nsp13 is warranted to guide the optimization of this promising class of compounds.

References

Troubleshooting & Optimization

Common side products in the bromination of 3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the monobromination of 3-phenylquinoline?

The primary product of the controlled monobromination of 3-phenylquinoline is expected to be 3-phenyl-x-bromoquinoline, where the bromine atom is introduced onto the quinoline ring. The exact position of bromination can be influenced by the reaction conditions. However, electrophilic substitution on the quinoline ring typically occurs at positions C5, C6, or C8.

Q2: What are the most common side products observed during the bromination of 3-phenylquinoline?

The most common side products arise from over-bromination, leading to the formation of di- and tri-brominated 3-phenylquinolines. Based on the general reactivity of the quinoline nucleus, further bromination is likely to occur at the remaining activated positions of the carbocyclic ring (positions 5, 6, 7, and 8). Additionally, under certain conditions, bromination on the phenyl ring can also occur, though it is generally less favored than substitution on the more activated quinoline ring.

Q3: How can I minimize the formation of polybrominated side products?

To minimize polybromination, the following strategies are recommended:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 3-phenylquinoline to the brominating agent.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Choice of Brominating Agent: Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine (Br₂), which can be less selective.

Q4: Can bromination occur on the phenyl substituent of 3-phenylquinoline?

While less common than substitution on the quinoline ring, bromination on the phenyl group is a potential side reaction, especially if the quinoline ring is already deactivated by one or more bromine atoms or if forcing reaction conditions (e.g., high temperature, excess brominating agent) are used. The substitution pattern on the phenyl ring will be governed by the directing effect of the quinoline substituent (ortho-, para-directing).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired monobrominated product. - Incomplete reaction.- Increase reaction time or slightly increase the temperature. Monitor the reaction progress by TLC.
- Formation of multiple products, making purification difficult.- Optimize reaction conditions for better selectivity (see Q3).
- Loss of product during workup and purification.- Use appropriate extraction and chromatography techniques.
Formation of significant amounts of dibromo and/or polybromo derivatives. - Excess brominating agent.- Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents).
- High reaction temperature.- Maintain a lower reaction temperature throughout the addition and reaction time.
- Use of a highly reactive brominating agent.- Consider using a milder brominating agent like NBS.
Presence of unreacted starting material. - Insufficient amount of brominating agent.- Ensure accurate measurement of reagents. Use a slight excess (e.g., 1.05 equivalents) of the brominating agent if precise 1:1 stoichiometry leads to incomplete conversion.
- Reaction time is too short.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Bromination on the phenyl ring is observed. - Forcing reaction conditions.- Use milder conditions (lower temperature, less reactive brominating agent).
- The quinoline ring is deactivated by existing substituents.- This may be an inherent reactivity pattern. Consider a different synthetic strategy if phenyl ring bromination is a major issue.

Data Presentation

The following table summarizes the likely products in the bromination of 3-phenylquinoline. The yields are hypothetical and will vary significantly based on the experimental conditions.

Product Type Compound Name Substitution Pattern Expected Yield Range
Main Product 3-Phenyl-x-bromoquinolineMonobromination on the quinoline ring (e.g., at C5, C6, or C8)Moderate to High
Side Product 3-Phenyl-x,y-dibromoquinolineDibromination on the quinoline ringLow to Moderate
Side Product 3-Phenyl-x,y,z-tribromoquinolineTribromination on the quinoline ringLow
Side Product (x-Bromophenyl)-3-bromoquinolineBromination on both the phenyl and quinoline ringsVery Low to Low

Experimental Protocols

Example Protocol for Monobromination of 3-Phenylquinoline:

Materials:

  • 3-Phenylquinoline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-phenylquinoline (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monobrominated product and separate it from unreacted starting material and polybrominated side products.

Mandatory Visualization

Bromination_of_3_Phenylquinoline cluster_main Main Reaction Pathway cluster_side Side Reactions (Over-bromination) cluster_minor_side Minor Side Reaction 3-Phenylquinoline 3-Phenylquinoline Monobromo-3-phenylquinoline Monobromo-3-phenylquinoline 3-Phenylquinoline->Monobromo-3-phenylquinoline Br+ (e.g., NBS) Dibromo-3-phenylquinoline Dibromo-3-phenylquinoline Monobromo-3-phenylquinoline->Dibromo-3-phenylquinoline Excess Br+ Phenyl-ring Bromination Phenyl-ring Bromination Monobromo-3-phenylquinoline->Phenyl-ring Bromination Forcing Conditions Tribromo-3-phenylquinoline Tribromo-3-phenylquinoline Dibromo-3-phenylquinoline->Tribromo-3-phenylquinoline Excess Br+

Caption: Reaction scheme for the bromination of 3-phenylquinoline.

Technical Support Center: Purification of 2-Bromo-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-3-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-phenylquinoline, over-brominated species like dibromo-3-phenylquinolines, and byproducts from the synthesis process. Depending on the synthetic route, residual solvents and reagents may also be present.

Q2: My purified this compound has a low melting point. What could be the issue?

A2: A low or broad melting point typically indicates the presence of impurities. The most likely culprits are residual starting materials or solvent trapped in the crystals. Further purification by recrystallization or column chromatography is recommended.

Q3: After recrystallization, the yield of my purified product is very low. What can I do?

A3: Low recovery after recrystallization can be due to several factors:

  • Solvent choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Consider a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Volume of solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly, the product may precipitate out on the funnel or flask instead of forming pure crystals. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve yield.

Q4: I am seeing multiple spots on the Thin Layer Chromatography (TLC) of my purified product. How can I improve the purity?

A4: Multiple spots on a TLC plate after purification indicate that the sample is still impure.

  • Recrystallization: If the impurities have different solubilities than your desired product, another recrystallization step with a different solvent system might be effective.

  • Column Chromatography: For impurities with similar polarities to your product, column chromatography is the most effective purification method. A carefully selected eluent system will allow for the separation of the desired compound from the impurities.

Q5: What is the best method to remove colored impurities from my product?

A5: Colored impurities are often non-polar byproducts. Activated charcoal can be used during recrystallization to adsorb these impurities. Add a small amount of activated charcoal to the hot solution before filtering. Be cautious, as adding too much can lead to a decrease in the yield of the desired product. Column chromatography is also highly effective at removing colored impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Inappropriate recrystallization solvent. - Excessive solvent used. - Product loss during transfers. - Incomplete precipitation.- Perform small-scale solvent screening to find an optimal solvent/solvent system. - Use the minimum amount of hot solvent for dissolution. - Ensure careful transfer of material between vessels. - Increase cooling time or cool to a lower temperature (e.g., ice bath).
Product is an Oil/Gummy Solid - Presence of low-melting impurities. - Trapped solvent. - Product has a low melting point.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. - Purify by column chromatography. - Dry the product under high vacuum for an extended period to remove residual solvent.
Multiple Spots on TLC - Incomplete reaction. - Formation of byproducts. - Ineffective purification.- If starting material is present, consider driving the reaction to completion. - Purify the crude product using column chromatography with a carefully selected eluent system. - If a single recrystallization was insufficient, try a second recrystallization from a different solvent.
Product is Colored - Presence of high molecular weight, conjugated impurities.- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration. - Utilize column chromatography for separation.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexanes) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Column Chromatography of this compound
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Purification Data Summary

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Appearance
Recrystallization (Ethanol)85%97%75%Off-white solid
Column Chromatography (Silica, 10% EtOAc/Hexanes)85%>99%85%White crystalline solid

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and scale.

Troubleshooting Workflow

G start Crude this compound purity_check Assess Purity (TLC/LCMS/NMR) start->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity Acceptable low_purity Low Purity Detected purity_check->low_purity Purity Unacceptable recrystallization Recrystallization recrystallization->purity_check Re-assess Purity troubleshoot_recryst Troubleshoot Recrystallization - Change solvent - Check cooling recrystallization->troubleshoot_recryst Still Impure column_chrom Column Chromatography column_chrom->purity_check Re-assess Purity troubleshoot_column Troubleshoot Column - Adjust eluent polarity - Check column packing column_chrom->troubleshoot_column Poor Separation low_purity->recrystallization Minor Impurities low_purity->column_chrom Major/Close-Spotting Impurities troubleshoot_recryst->recrystallization troubleshoot_column->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Purifying Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying quinoline derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of quinoline derivatives and provides systematic solutions.

Problem 1: Poor Separation or No Separation of Quinoline Derivatives

If you are observing co-elution of your compound of interest with impurities or a lack of distinct peaks, consider the following troubleshooting steps.

PoorSeparation start Poor or No Separation check_tlc Review TLC Analysis start->check_tlc check_column Check Column Packing start->check_column If tailing or band broadening occurs optimize_mp Optimize Mobile Phase check_tlc->optimize_mp If TLC shows poor separation change_sp Change Stationary Phase optimize_mp->change_sp If optimization fails gradient Implement Gradient Elution optimize_mp->gradient For complex mixtures

Caption: Troubleshooting workflow for poor separation.

  • Solution:

    • Review Thin-Layer Chromatography (TLC) Analysis: Before scaling up to column chromatography, ensure that you have achieved good separation on TLC plates. Experiment with a variety of solvent systems of differing polarities.

    • Optimize Mobile Phase:

      • Polarity Adjustment: Systematically vary the ratio of polar and non-polar solvents in your mobile phase. For reversed-phase chromatography, this often involves adjusting the ratio of water and an organic modifier like acetonitrile or methanol.

      • Solvent Choice: Try different solvent combinations. For normal-phase chromatography, common mobile phases include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. Quinolines have been successfully separated on cyanopropyl and porous graphitized carbon stationary phases.[1][2] For highly polar or charged derivatives, ion-exchange chromatography might be necessary.

    • Implement Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution, where the mobile phase composition is changed over time, can significantly improve separation.[3]

    • Check Column Packing: Improperly packed columns can lead to channeling and poor separation. Ensure your column is packed uniformly.

Problem 2: Peak Tailing

Peak tailing, where the peak is not symmetrical and has a "tail," is a common issue, especially with basic compounds like quinolines.

PeakTailing start Peak Tailing Observed silanol_interaction Suspect Silanol Interactions start->silanol_interaction ion_pairing Add Ion-Pairing Reagent start->ion_pairing For ionic quinoline derivatives add_base Add a Basic Modifier silanol_interaction->add_base To neutralize acidic silanols use_endcapped Use End-Capped Stationary Phase silanol_interaction->use_endcapped To reduce silanol activity Decomposition start Compound Decomposition deactivate_silica Deactivate Silica Gel start->deactivate_silica alternative_sp Use Alternative Stationary Phase start->alternative_sp gentle_conditions Use Milder Conditions start->gentle_conditions degas_solvents Degas Solvents gentle_conditions->degas_solvents

References

Managing reaction temperature for selective bromination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on managing reaction temperature to achieve selective bromination.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Low Regioselectivity (e.g., mixture of ortho/para isomers in aromatic bromination) Reaction temperature is too high, providing enough energy to overcome the activation barrier for the formation of the less favored isomer.[1]Perform the reaction at a lower temperature. For electrophilic aromatic bromination, temperatures as low as -30°C may be necessary to achieve high para-selectivity.[1]
Low Chemoselectivity (e.g., benzylic vs. aromatic bromination) Incorrect reaction conditions (temperature, initiator, or catalyst) are being used, leading to competing reaction pathways.For benzylic bromination, use radical conditions (e.g., NBS with AIBN or light) at a suitable temperature. For aromatic bromination, use electrophilic conditions (e.g., Br₂ with a Lewis acid) at a controlled temperature.
Over-bromination (di- or poly-brominated products) Reaction temperature is too high, or the reaction time is too long, leading to multiple substitutions.[2]Lower the reaction temperature and carefully monitor the reaction progress to stop it once the desired mono-brominated product is formed. Using a less reactive brominating agent can also help.
Formation of Thermodynamic Product Instead of Kinetic Product The reaction is being run at a higher temperature, allowing the reaction to equilibrate and form the more stable thermodynamic product.[3][4]To favor the kinetic product, run the reaction at a lower temperature. This will favor the faster-forming product and prevent the reaction from reaching equilibrium.[4][5]
Low or No Reaction Conversion The reaction temperature is too low, and the molecules do not have sufficient energy to overcome the activation energy of the reaction.[6]Gradually increase the reaction temperature. For some reactions, heating (reflux) may be necessary to initiate the reaction.[7]
Inconsistent Results Poor temperature control throughout the reaction, leading to a mixture of products and varying yields.Use a temperature-controlled bath (e.g., cryostat, ice bath, or oil bath) to maintain a consistent temperature throughout the addition of reagents and the reaction time.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the ortho vs. para selectivity in electrophilic aromatic bromination?

A: Lowering the reaction temperature generally favors the formation of the para isomer. This is because the activation energy for the formation of the para product is typically lower than that of the ortho product. At lower temperatures, fewer molecules have enough energy to overcome the higher activation barrier for ortho substitution, leading to higher para-selectivity.[1] Conversely, higher temperatures can lead to a decrease in positional selectivity as more molecules can overcome the activation energy for both pathways.[1]

Q2: What is the difference between kinetic and thermodynamic control in selective bromination, and how is it influenced by temperature?

A:

  • Kinetic Control: At lower temperatures, the major product is the one that is formed the fastest (the kinetic product), as the reaction is essentially irreversible.[4][8] This product corresponds to the reaction pathway with the lowest activation energy.[4]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established.[4][9] The major product will be the most stable one (the thermodynamic product), regardless of how fast it is formed.[4]

For example, in the bromolactonization of certain unsaturated carboxylic acids, the endo-cyclization product is kinetically favored and is the major product at 0°C.[3]

Q3: Why is free-radical bromination more selective than chlorination, and what is the role of temperature?

A: Free-radical bromination is more selective than chlorination due to the difference in the thermodynamics of the hydrogen abstraction step. The reaction of an alkane with a bromine radical is endothermic, meaning the transition state resembles the products (a "late" transition state) according to Hammond's postulate.[6][10] This means the stability of the resulting alkyl radical has a significant influence on the activation energy, making the bromine radical highly selective for abstracting the hydrogen that leads to the most stable radical. In contrast, the hydrogen abstraction by a chlorine radical is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the resulting radical and therefore less selective.[6]

Temperature plays a role by providing the necessary activation energy for the reaction to proceed. While higher temperatures increase the reaction rate, the inherent selectivity of bromination is primarily due to its endothermic nature.[6]

Q4: Can temperature be used to control selectivity in reactions using N-Bromosuccinimide (NBS)?

A: Yes, temperature is a critical parameter for controlling selectivity when using NBS. The reaction pathway (radical vs. electrophilic) and the resulting selectivity depend on the conditions:

  • Allylic/Benzylic Bromination (Radical): This reaction is typically initiated by light or a radical initiator (like AIBN) at a specific temperature (often refluxing in CCl₄). The temperature needs to be sufficient to initiate the radical chain reaction but controlled to avoid side reactions.

  • Electrophilic Aromatic Bromination: In the presence of an acid catalyst, NBS can act as an electrophile. As with other electrophilic aromatic brominations, lower temperatures generally lead to higher regioselectivity.[1] For example, the reaction of catechol with NBS and fluoroboric acid at -30°C yields a single isomer.[1]

Q5: What are some common side reactions related to temperature in bromination, and how can they be minimized?

A: A common side reaction is over-bromination, where multiple bromine atoms are added to the substrate.[2] This can often be minimized by:

  • Lowering the reaction temperature: This reduces the overall reactivity and can help prevent further bromination of the desired product.

  • Controlling stoichiometry: Using a stoichiometric amount or a slight excess of the substrate relative to the brominating agent can reduce the chances of over-bromination.

  • Shorter reaction times: Monitoring the reaction and stopping it once the mono-brominated product is formed can prevent subsequent brominations.

Another potential issue is the loss of selectivity at higher temperatures, leading to a mixture of isomers.[1] This is best addressed by conducting the reaction at the lowest effective temperature.

Data Presentation

Table 1: Effect of Temperature on Regioselectivity of Electrophilic Aromatic Bromination of Catechol with NBS/HBF₄ in Acetonitrile.[1]

Temperature (°C)Product(s)Yield of 4-bromobenzene-1,2-diol
-30 to room temp4-bromobenzene-1,2-diol100%

Table 2: Effect of Temperature on the Regioselectivity of Bromolactonization.[3]

Temperature (°C)Reaction Time (h)Yield (%)Regioisomeric Ratio (endo:exo)
Room Temperature0.59113:1
0285>20:1 (endo only)

Experimental Protocols

Selective para-Bromination of Catechol[1]

  • Materials: Catechol, N-bromosuccinimide (NBS), fluoroboric acid (HBF₄), acetonitrile.

  • Procedure: a. Dissolve catechol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone). c. Add N-bromosuccinimide (1.0 eq) and fluoroboric acid to the cooled solution. d. Allow the reaction mixture to slowly warm to room temperature. e. Stir the reaction at room temperature overnight. f. Upon completion, quench the reaction and perform a standard aqueous workup. g. Purify the product by column chromatography or recrystallization to obtain 4-bromobenzene-1,2-diol.

Kinetic vs. Thermodynamic Control in Bromolactonization[3]

  • Materials: Unsaturated carboxylic acid substrate, N-bromosuccinimide (NBS), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Kinetic Protocol (for endo-product): a. Dissolve the unsaturated carboxylic acid (1.0 eq) in HFIP. b. Cool the solution to 0°C in an ice bath. c. Add NBS (1.1 eq) to the solution and stir for 2 hours at 0°C. d. Monitor the reaction by TLC. e. Upon completion, quench the reaction, perform an aqueous workup, and purify the product.

  • Thermodynamic Protocol (for exo-product): a. Dissolve the unsaturated carboxylic acid (1.0 eq) in HFIP. b. Add NBS (1.1 eq) to the solution and stir at room temperature for 30 minutes. c. Monitor the reaction by TLC. d. Upon completion, quench the reaction, perform an aqueous workup, and purify the product.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_0 Reaction Coordinate Diagram cluster_1 Reaction Conditions Reactants Reactants Intermediate Intermediate Reactants->Intermediate ΔG‡(common) Kinetic Product Kinetic Product Intermediate->Kinetic Product ΔG‡(kinetic) (Lower Barrier) Thermodynamic Product Thermodynamic Product Intermediate->Thermodynamic Product ΔG‡(thermodynamic) (Higher Barrier) Low Temp Low Temperature (Kinetic Control) Low Temp->Kinetic Product Favors faster reaction High Temp High Temperature (Thermodynamic Control) High Temp->Thermodynamic Product Allows equilibrium to favor more stable product

Caption: Kinetic vs. Thermodynamic control pathways.

Aromatic_Bromination_Selectivity cluster_0 Starting Material cluster_1 Reaction Temperature cluster_2 Products Aromatic Ring Aromatic Ring Low_T Low Temperature (e.g., -30°C to 0°C) Aromatic Ring->Low_T + Br+ High_T High Temperature (e.g., Room Temp or above) Aromatic Ring->High_T + Br+ Para_Product Para-substituted (Major Product) Low_T->Para_Product High Selectivity High_T->Para_Product Lowered Ortho_Product Ortho-substituted (Minor Product) High_T->Ortho_Product Selectivity

Caption: Temperature effect on aromatic bromination.

References

Technical Support Center: Synthesis of Polysubstituted Quinolines with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of alternative catalysts in the synthesis of polysubstituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods like Skraup or Doebner-von Miller synthesis?

A1: Traditional methods for quinoline synthesis often require harsh reaction conditions, strong acids, high temperatures, and the use of toxic reagents, leading to environmental concerns and difficult product isolation.[1][2] Alternative catalysts, such as nanoparticles, ionic liquids, and metal-free systems, offer several advantages:

  • Milder Reaction Conditions: Many alternative catalysts operate efficiently at lower temperatures and under solvent-free conditions.[3][4][5]

  • Higher Yields and Selectivity: These catalysts can provide excellent to high yields (often 85-100%) and better control over product selectivity, minimizing the formation of undesired byproducts.[6][7][8]

  • Environmental Sustainability ("Green Chemistry"): The use of recyclable heterogeneous catalysts, solvent-free protocols, and metal-free options reduces waste and environmental impact.[3][5]

  • Catalyst Reusability: Many solid-supported and nanocatalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective.[3][4][7]

Q2: What are the common types of alternative catalysts used for polysubstituted quinoline synthesis?

A2: A wide array of alternative catalysts has been developed. Key categories include:

  • Nanocatalysts: Nanoparticles of metals like copper, nickel, zinc, and iron (e.g., Fe3O4) have shown high catalytic activity.[4][7] They offer a large surface area and unique electronic properties.

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[6][9][10] Brønsted acidic ionic liquids are particularly effective for the Friedländer annulation.[6][10]

  • Metal-Free Heterogeneous Catalysts: Materials like functionalized graphitic carbon nitride (g-C3N4) provide a green alternative, avoiding metal contamination in the final product.[3][11][12]

  • Photocatalysts: Organic dyes (e.g., fluorescein) and quinones can mediate the synthesis under visible light at room temperature, offering an energy-efficient pathway.[13][14][15]

  • Heterogeneous Acid Catalysts: Solid supports like silica gel or polymers functionalized with acidic groups (e.g., NaHSO4-SiO2, Amberlyst-15) serve as stable and reusable catalysts.[16]

Q3: How do I select the most appropriate alternative catalyst for my specific synthesis?

A3: The choice of catalyst depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature sensitivity), and the importance of catalyst recovery. The logical diagram below provides a general decision-making pathway. For instance, if metal contamination is a critical concern for a pharmaceutical application, a metal-free catalyst like functionalized g-C3N4 would be a primary choice.[3] If the goal is to run the reaction under extremely mild, room-temperature conditions, a photocatalyst might be the most suitable option.[15] For reactions requiring high thermal stability and easy recovery, a solid-supported heterogeneous catalyst like P2O5/SiO2 is a strong candidate.

start Start: Define Synthesis Goal metal_free Is a metal-free product critical? start->metal_free mild_conditions Are mild/room temp. conditions required? metal_free->mild_conditions No cat1 Metal-Free Catalysts (e.g., g-C3N4-SO3H, Iodine) metal_free->cat1 Yes recovery Is catalyst recovery/ reusability a priority? mild_conditions->recovery No cat2 Photocatalysts (e.g., Fluorescein, Quinones) mild_conditions->cat2 Yes cat3 Heterogeneous Catalysts (e.g., Nanoparticles, SiO2-Acid) recovery->cat3 Yes cat4 Homogeneous/Ionic Liquids (e.g., [bmim]HSO4) recovery->cat4 No

Caption: Catalyst selection pathway for quinoline synthesis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst 1. Confirm Catalyst Loading: Ensure the correct catalyst amount is used. For some nanocatalysts, as little as 10-20 mg may be optimal for a 1 mmol scale reaction.[7] For others, a 10 wt% loading relative to the limiting reagent is a good starting point.[3]2. Check for Poisoning: Certain functional groups on substrates can poison catalyst active sites. If using a heterogeneous catalyst, attempt a regeneration cycle (e.g., washing with solvent, drying under vacuum) before reuse.3. Verify Catalyst Synthesis/Source: If the catalyst was synthesized in-house, re-verify its characterization. If commercially sourced, check the specifications and storage conditions.
Sub-optimal Reaction Conditions 1. Temperature Screening: The optimal temperature can vary significantly. While some photocatalytic reactions proceed at room temperature, many nanoparticle-catalyzed reactions require heating to 60-100 °C.[7][15] Run small-scale trials at different temperatures (e.g., 60 °C, 80 °C, 100 °C).2. Solvent Optimization: While many modern protocols are solvent-free, the choice of solvent can be critical if one is used.[3] Polar solvents like ethanol can sometimes improve yields, whereas in other cases, they may hinder the reaction.[3] Test a range of solvents (e.g., ethanol, toluene, DMF, and solvent-free).3. Reaction Time: Monitor the reaction progress using TLC. Short reaction times (15-60 minutes) are reported for some highly active catalysts, while others may require several hours (4-6 h).[3][7] Extending the reaction time may improve conversion.
Incorrect Reactant Stoichiometry For the Friedländer synthesis, a slight excess of the α-methylene carbonyl compound (e.g., 1.2 mmol) to the 2-aminoaryl ketone (1.0 mmol) is often used to drive the reaction to completion.[3] Verify the molar ratios of your reactants.

Problem 2: Formation of Significant Side Products / Low Selectivity

Possible Cause Troubleshooting Steps & Solutions
Self-Condensation of Reactants The 2-aminoaryl ketone or the α-methylene carbonyl can undergo self-aldol condensation, especially at high temperatures.[17]1. Lower the Temperature: This is often the most effective way to reduce side reactions.2. Slow Addition: Add one of the reactants (typically the more reactive carbonyl component) slowly over a period of time to keep its instantaneous concentration low.
Poor Regioselectivity When using unsymmetrical ketones in the Friedländer synthesis, two different constitutional isomers can be formed.[2]1. Change the Catalyst: The acidity or nature of the catalyst can influence which enolate is formed preferentially. Experiment with a different class of catalyst (e.g., switch from a Brønsted acid ionic liquid to a Lewis acidic nanocatalyst).2. Modify the Substrate: If possible, use a substrate with a directing group or a more sterically hindered ketone to favor the formation of a single isomer.

Problem 3: Difficulty in Heterogeneous Catalyst Recovery and Reuse

Possible Cause Troubleshooting Steps & Solutions
Catalyst Leaching The active catalytic species may detach from the solid support and dissolve into the reaction mixture.1. Post-Reaction Analysis: After filtering the catalyst, analyze the filtrate for traces of the active metal (if applicable) using techniques like ICP-MS.2. Improve Work-up: Allow the reaction mixture to cool completely before filtration. Wash the recovered catalyst with an appropriate solvent (e.g., ethyl acetate) to remove adsorbed products and byproducts before drying.
Deactivation After First Use The catalyst's active sites may be blocked by product or polymer buildup, or the catalyst structure may have changed.1. Implement a Regeneration Step: Before reuse, wash the catalyst thoroughly. For some catalysts, calcination (heating to a high temperature in air or under an inert atmosphere) may be necessary to burn off organic residues, but this should be done cautiously as it can alter the catalyst's properties.2. Check Mechanical Stability: Some supports can degrade under vigorous stirring or harsh conditions. Analyze the recovered catalyst using TEM or SEM to check for changes in morphology. Many nanocatalysts have been shown to be reusable for 5-6 cycles with only a slight decrease in activity.[4][7]

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize the performance of various alternative catalysts for the Friedländer synthesis of polysubstituted quinolines.

Table 1: Nanoparticle Catalysts

CatalystCatalyst LoadingTemperature (°C)TimeConditionsYield (%)Reference
Fe3O4@urea/HITh-SO3H MNPs10 mg8010-30 minSolvent-free90-98[7]
Fe3O4-IL-HSO420 mg9015-60 minSolvent-free85-96[4]
NiO NPs< 100 nm sizeN/AN/AN/AGood[7]
ZnO NPs10 mol %100N/ASolvent-free20-95[7]
Fe3O4@SiO2-AgN/A60N/AWater/EthanolHigh[18]

Table 2: Ionic Liquid and Metal-Free Catalysts

CatalystCatalyst LoadingTemperature (°C)TimeConditionsYield (%)Reference
[bmim]HSO4SubstoichiometricN/AN/AN/AHigh[6]
[Msim][OOCCCl3]N/AN/A45 minSolvent-freeUp to 100[6][10]
g-C3N4-CO-(CH2)3-SO3H10 wt%1004 hSolvent-free>95[3]
Fluorescein (Photocatalyst)0.5 mol%Room Temp45 minEthanol, Air96[15]
Iodine20 mol%80N/AAcetonitrileGood[11]

Experimental Protocols & Workflows

General Experimental Protocol for Friedländer Synthesis using a Heterogeneous Catalyst (Example: g-C3N4-CO-(CH2)3-SO3H)

This protocol is adapted from the procedure described for Brønsted acid functionalized g-C3N4.[3]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl derivative (1.2 mmol).

  • Catalyst Addition: Add the g-C3N4-CO-(CH2)3-SO3H catalyst (10 wt% relative to the 2-aminoaryl ketone).

  • Reaction Setup: Place a magnetic stir bar in the flask and seal it. Place the flask in a preheated oil bath set to 100 °C.

  • Reaction Execution: Stir the reaction mixture vigorously for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate to dissolve the product and filter the mixture to recover the solid catalyst.

  • Purification: Wash the recovered catalyst with additional ethyl acetate. Combine the organic filtrates, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

General Experimental Workflow Diagram

sub 1. Substrate & Catalyst Selection setup 2. Reaction Setup (Solvent-free or w/ Solvent) sub->setup run 3. Execute Reaction (Heating/Irradiation) setup->run monitor 4. Monitor Progress (TLC/GC-MS) run->monitor workup 5. Work-up & Catalyst Recovery (Filtration) monitor->workup purify 6. Product Purification (Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for quinoline synthesis.

Troubleshooting Logic Diagram

start Reaction Issue: Low Yield / No Product check_cond Check Conditions: Temp, Time, Solvent? start->check_cond check_cat Check Catalyst: Loading, Activity? check_cond->check_cat Optimal optimize Action: Optimize Conditions check_cond->optimize Sub-optimal check_react Check Reactants: Stoichiometry, Purity? check_cat->check_react No Issue reactivate Action: Reactivate or Replace Catalyst check_cat->reactivate Issue Found purify_react Action: Purify/Verify Reactants check_react->purify_react Issue Found success Problem Resolved optimize->success reactivate->success purify_react->success

Caption: Troubleshooting logic for low-yield synthesis.

References

Technical Support Center: Synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to quinoline derivatives?

A1: Several named reactions are classically used for the synthesis of the quinoline scaffold. These include the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach syntheses.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For polysubstituted quinolines, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile option.[3][4]

Q2: What is the general synthetic strategy for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline?

A2: A common strategy involves a multi-step synthesis. A plausible route starts with the synthesis of a substituted 2-chloroquinoline, followed by a nucleophilic substitution to introduce the 2-methoxy group. The final step would be the chlorination of the benzylic position on the phenyl-methyl substituent. A reported synthesis follows these general steps:

  • Synthesis of 3-benzyl-6-bromo-2-chloroquinoline.

  • Methoxylation to form 3-benzyl-6-bromo-2-methoxyquinoline.

  • Chlorination of the benzylic methylene group to yield the final product.[5]

Q3: What are the key reagents for the final chlorination step?

A3: The chlorination of the benzylic position of 3-benzyl-6-bromo-2-methoxyquinoline can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator.[5]

Troubleshooting Guides

Problem 1: Low Yield in the Methoxylation Step (Conversion of 2-chloro to 2-methoxy-quinoline)

Q: I am experiencing a low yield during the conversion of 3-benzyl-6-bromo-2-chloroquinoline to 3-benzyl-6-bromo-2-methoxyquinoline using sodium methoxide. What are the possible causes and solutions?

A:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature. The reaction is often run overnight under reflux.[5]

    • Troubleshooting:

      • Ensure the reaction is refluxing at the appropriate temperature for an extended period (e.g., overnight).

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

      • Use a sufficient excess of sodium methoxide solution to drive the reaction to completion.

  • Side Reactions:

    • Possible Cause: The presence of water in the reaction can hydrolyze the chloroquinoline back to the corresponding quinolone or lead to other side products.

    • Troubleshooting:

      • Use anhydrous methanol and a freshly prepared or properly stored sodium methoxide solution.

      • Ensure all glassware is thoroughly dried before use.

  • Work-up Issues:

    • Possible Cause: Loss of product during the aqueous work-up and extraction.

    • Troubleshooting:

      • Perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product from the aqueous layer.[5]

      • Ensure the organic layers are properly combined and dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.[5]

Problem 2: Multiple Products in the Final Chlorination Step

Q: During the chlorination of 3-benzyl-6-bromo-2-methoxyquinoline with NCS and BPO, I am observing multiple spots on my TLC plate, indicating several products. How can I improve the selectivity of this reaction?

A:

  • Over-chlorination:

    • Possible Cause: Use of excess NCS or prolonged reaction times can lead to dichlorination or other over-chlorinated byproducts.

    • Troubleshooting:

      • Carefully control the stoichiometry of NCS. Use a slight excess, but avoid large excesses.

      • Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction.

      • The reaction time can be optimized; reported times range from 6 to 8 hours.[5]

  • Decomposition:

    • Possible Cause: Radical reactions can sometimes be aggressive and lead to the decomposition of the starting material or product, especially at high temperatures.

    • Troubleshooting:

      • Ensure the reaction is not overheating. Maintain a steady reflux.

      • The amount of the radical initiator (BPO) can be optimized. Too much can lead to uncontrolled reactions.

  • Impure Starting Material:

    • Possible Cause: Impurities in the 3-benzyl-6-bromo-2-methoxyquinoline may also react under the chlorination conditions.

    • Troubleshooting:

      • Ensure the starting material for this step is of high purity. Recrystallization or column chromatography may be necessary.

Problem 3: Difficulty in Purification of the Final Product

Q: I am having trouble purifying the final product, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, from the reaction mixture. What are the recommended purification methods?

A:

  • Recrystallization:

    • Method: Recrystallization from a suitable solvent is a common and effective method for purifying solid organic compounds. Anhydrous diethyl ether has been reported as a suitable solvent for the recrystallization of this product.[5]

    • Troubleshooting:

      • If the product does not crystallize easily, try using a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).

      • Ensure the crude product is sufficiently pure before attempting recrystallization to get the best results. An initial wash or extraction may be necessary.

  • Column Chromatography:

    • Method: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities and side products.

    • Troubleshooting:

      • Select an appropriate solvent system for the column by first running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate).

      • The ideal solvent system should give good separation between the product spot and the impurity spots on the TLC plate.

Quantitative Data Summary

StepReactantsReagentsSolventReaction TimeYieldReference
Methoxylation3-benzyl-6-bromo-2-chloroquinolineSodium methoxide solutionAnhydrous methanolOvernightNot explicitly stated, but part of a high-yield process.[5]
Chlorination3-benzyl-6-bromo-2-methoxyquinolineN-chlorosuccinimide (NCS), Benzoyl peroxide (BPO)Dry tetrachloromethane6-8 hoursOverall process yield reported as 23.5%[5]

Experimental Protocols

Protocol 1: Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline
  • In a single-port round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (e.g., 21.5 g - 23.6 g) and anhydrous methanol (200 mL).[5]

  • While stirring, add a sodium methoxide solution (200 mL).[5]

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).[5]

  • After the reaction is complete, pour the mixture into 1 L of ice-cold water.[5]

  • Extract the aqueous mixture three times with dichloromethane.[5]

  • Combine the organic layers and dry over anhydrous MgSO₄.[5]

  • Evaporate the solvent to dryness.[5]

  • Recrystallize the crude product from anhydrous methanol to obtain the pure 3-benzyl-6-bromo-2-methoxyquinoline.[5]

Protocol 2: Synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline
  • In a single-port round-bottom flask, add 3-benzyl-6-bromo-2-methoxyquinoline (e.g., 16.3 g - 17.5 g), N-chlorosuccinimide (NCS) (e.g., 6.8 g - 7.5 g), and benzoyl peroxide (BPO) (e.g., 1.2 g - 1.5 g).[5]

  • Add dry tetrachloromethane (500 mL) and potassium carbonate (e.g., 34.4 g - 35.6 g).[5]

  • Stir the mixture and heat to reflux for 6-8 hours.[5]

  • After the reaction, evaporate the solvent.[5]

  • Add water to the residue and extract three times with dichloromethane.[5]

  • Combine the organic phases and dry over anhydrous MgSO₄.[5]

  • Evaporate the solvent and recrystallize the crude product from anhydrous diethyl ether to yield the final product.[5]

Visualizations

Troubleshooting Workflow for the Synthesis

Troubleshooting_Workflow start Start Synthesis methoxylation Step 1: Methoxylation (2-Cl to 2-OMe) start->methoxylation check_yield1 Check Yield and Purity methoxylation->check_yield1 low_yield1 Low Yield? check_yield1->low_yield1 Analysis troubleshoot1 Troubleshoot: - Check reaction time/temp - Ensure anhydrous conditions - Optimize work-up low_yield1->troubleshoot1 Yes chlorination Step 2: Chlorination (Benzylic Position) low_yield1->chlorination No troubleshoot1->methoxylation check_purity2 Check Purity (TLC) chlorination->check_purity2 multiple_products Multiple Products? check_purity2->multiple_products Analysis troubleshoot2 Troubleshoot: - Control NCS stoichiometry - Monitor reaction closely - Check starting material purity multiple_products->troubleshoot2 Yes purification Purification multiple_products->purification No troubleshoot2->chlorination recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column end Final Product recrystallization->end column->end

References

Validation & Comparative

X-ray Crystallography of Bromo-Substituted Phenylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for bromo-substituted phenylquinoline derivatives. While the primary focus of this guide is on the structural impact of substitutions on the quinoline core, the available crystallographic data is centered on 6-bromo-3-benzylquinoline derivatives. These compounds, being structurally analogous to the 2-bromo-3-phenylquinoline series, offer valuable insights into the molecular geometry and crystal packing of this class of compounds. The data presented herein is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two closely related 6-bromo-3-benzylquinoline derivatives, providing a basis for comparing the effects of substitution at the 2-position of the quinoline ring.

Parameter3-benzyl-6-bromo-2-chloroquinoline3-benzyl-6-bromo-2-methoxyquinoline
Chemical Formula C₁₆H₁₁BrClNC₁₇H₁₄BrNO
Molecular Weight 332.62 g/mol 328.20 g/mol
Crystal System Not specified in abstractOrthorhombic
Space Group Not specified in abstractP 2₁ 2₁ 2₁
Unit Cell Dimensions
a (Å)Not specified in abstract4.3606
b (Å)Not specified in abstract10.820
c (Å)Not specified in abstract29.886
α (°)Not specified in abstract90
β (°)Not specified in abstract90
γ (°)Not specified in abstract90
Volume (ų) Not specified in abstract1409.9
Z Not specified in abstract4
Reference Zhou et al., 2022Okezue et al., 2020

Analysis of Molecular Geometry and Crystal Packing

The crystal structures of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline reveal the influence of the substituent at the 2-position on the overall molecular conformation and intermolecular interactions. A detailed comparison of bond lengths and angles within the quinoline core and the relative orientation of the phenyl and benzyl substituents would provide a deeper understanding of the subtle electronic and steric effects at play.

The packing of these molecules in the crystal lattice is dictated by a combination of van der Waals forces and, where applicable, weaker intermolecular interactions such as C-H···π or halogen bonding. The nature of the substituent at the 2-position can significantly influence these packing arrangements, which in turn can affect the physicochemical properties of the solid-state material, such as solubility and stability.

Experimental Protocols

A general overview of the experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of these quinoline derivatives is presented below. For specific details, it is recommended to consult the original research articles.

Synthesis and Crystallization Workflow

The synthesis of these derivatives typically involves a multi-step process, followed by crystallization to obtain single crystals suitable for X-ray diffraction.

Synthesis and Crystallization Workflow General Workflow for Synthesis and Crystallization A Starting Materials (e.g., substituted anilines and ketones) B Multi-step Synthesis (e.g., Friedländer annulation) A->B Reaction C Purification (e.g., column chromatography) B->C Crude Product D Crystallization (e.g., slow evaporation, vapor diffusion) C->D Purified Compound E Single Crystal Selection D->E Crystal Growth

Caption: General workflow for the synthesis and crystallization of quinoline derivatives.

X-ray Data Collection and Structure Refinement

The process of determining the crystal structure from a single crystal involves mounting the crystal, collecting diffraction data, and refining the structural model.

X-ray_Crystallography_Workflow X-ray Data Collection and Structure Refinement A Crystal Mounting B X-ray Diffraction Data Collection (e.g., using a diffractometer with Mo or Cu radiation) A->B C Data Processing (Integration and scaling of reflections) B->C D Structure Solution (e.g., direct methods or Patterson synthesis) C->D E Structure Refinement (Least-squares refinement) D->E F Validation and Analysis E->F

Caption: Workflow for X-ray data collection and structure determination.

Detailed Methodologies

Synthesis of 3-benzyl-6-bromo-2-chloroquinoline: The synthesis of 3-benzyl-6-bromo-2-chloroquinoline is achieved through a multi-step reaction sequence. While the full detailed protocol is proprietary to the cited research, a general approach involves the cyclization of appropriate precursors to form the quinoline core, followed by halogenation and benzylation reactions.

Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline: This derivative can be synthesized from 3-benzyl-6-bromo-2-chloroquinoline by a nucleophilic substitution reaction. The chloro group at the 2-position is displaced by a methoxy group using a reagent such as sodium methoxide in methanol.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate organic solvent or a mixture of solvents. Common solvents include ethanol, methanol, acetone, and dichloromethane. Vapor diffusion techniques can also be employed to promote slow crystal growth.

X-ray Data Collection: Data for single-crystal X-ray diffraction is collected on a diffractometer, commonly equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source. The crystal is maintained at a low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or other phasing techniques. The initial structural model is refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

This guide serves as a foundational resource for researchers engaged in the study and development of quinoline-based compounds. The provided crystallographic data and experimental workflows offer a starting point for further investigation and comparative analysis within this important class of heterocyclic molecules.

Comparative Analysis of the Biological Activity of 2-Bromo-3-phenylquinoline and Other Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Bromo-3-phenylquinoline and related phenylquinoline derivatives. The information is intended to support research and drug development efforts by summarizing available data on their anticancer, anti-inflammatory, and antimicrobial properties. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide draws comparisons from structurally similar bromo- and chloro-substituted phenylquinolines to infer its potential biological profile.

Data Presentation: A Comparative Summary of Biological Activities

The following table summarizes the biological activities of various phenylquinoline derivatives, providing a baseline for comparison with the inferred activity of this compound. The data highlights the potential of this class of compounds across different therapeutic areas.

CompoundBiological ActivityCell Line/StrainPotency (IC50/MIC)Reference
Inferred: this compound Anticancer, Anti-inflammatory, AntimicrobialVariousData not available; activity inferred from related compoundsN/A
3-Chloro-3-phenylquinoline-2,4-dioneAnticancerL929 (mouse fibroblast), AGS (human gastric adenocarcinoma)High cytotoxic activity at 0.05–50 µg/ml[1]
6-Bromo-5-nitroquinolineAnticancerHT29 (human colon adenocarcinoma)Lower cytotoxicity than 5-FU
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineAnticancerC6 (rat glioma), HeLa (human cervical cancer), HT29IC50: 15.4 µM (C6), 26.4 µM (HeLa), 15.0 µM (HT29)[2]
2-Phenylquinoline derivativeAnti-inflammatoryRAW 264.7 macrophagesInhibition of NO, TNF-α, IL-6
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidAnti-inflammatoryIn vivo mouse modelHigh anti-inflammatory effect[3]
2-Phenylquinoline derivativesAntibacterialEscherichia coli, Staphylococcus aureusGood activity[4]
Phenylamino-substituted 1,4-benzoquinonesAntibacterialPseudomonas aeruginosa, MRSAMIC: 16-128 µg/ml (P. aeruginosa), 64-128 µg/ml (MRSA)[5]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)AntibacterialStaphylococcus aureusMIC: 64 µg/mL[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the key biological activities discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Formazan Solubilization: Incubate the plate for a few hours to allow for the conversion of MTT to formazan crystals by viable cells. Then, solubilize the formazan crystals by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: NF-κB Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Assaying its inhibition is a common method to evaluate the anti-inflammatory potential of compounds.

  • Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate inflammation using an agent like lipopolysaccharide (LPS).

  • Compound Treatment: Treat the stimulated cells with different concentrations of the test compound.

  • Protein Extraction and Western Blot: Extract total protein from the cells and perform a Western blot analysis to measure the levels of key NF-κB pathway proteins, such as phosphorylated IκBα and the p65 subunit in the nucleus.

  • ELISA for Cytokines: Alternatively, or in addition, measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in cytokine levels indicates anti-inflammatory activity.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Perform serial dilutions of the test compound in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial pathway involved in cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer, making it a key target for anticancer drug development. Phenylquinoline derivatives have been investigated for their potential to modulate this pathway.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Phenylquinolines Phenylquinolines Phenylquinolines->Raf Inhibits Phenylquinolines->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and potential points of inhibition by phenylquinoline derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the available data on structurally similar phenylquinoline derivatives suggest its potential as a promising scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 2-position and a phenyl group at the 3-position of the quinoline core likely influences its electronic and steric properties, which in turn could modulate its interaction with biological targets. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential in anticancer, anti-inflammatory, and antimicrobial applications. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future research endeavors.

References

A Comparative Guide to the Computational and Experimental Study of 2-Bromo-3-phenylquinoline and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational and experimental methodologies used to characterize 2-Bromo-3-phenylquinoline and structurally related derivatives. Due to the limited availability of dedicated studies on this compound, this guide draws upon established protocols and data from comprehensive research on analogous quinoline compounds. This comparative approach offers a robust framework for researchers initiating new studies on this and similar molecules.

Introduction to Quinolines and this compound

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The functionalization of the quinoline scaffold at various positions can significantly influence its biological efficacy and physicochemical properties. This compound, with its specific substitution pattern, presents an interesting candidate for further investigation, potentially exhibiting unique electronic and biological characteristics.

Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the molecular structure, electronic properties, and spectroscopic signatures of such molecules, thereby guiding experimental work.

Experimental and Computational Methodologies

A combined experimental and computational approach is the gold standard for characterizing novel quinoline derivatives. Below are detailed protocols representative of the methodologies applied in the field.

Experimental Protocols

Synthesis: The synthesis of functionalized quinolines can be achieved through various established methods, such as the Doebner-von Miller reaction, Pfitzinger reaction, or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Spectroscopic Characterization:

  • FT-IR and FT-Raman Spectroscopy: Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra are typically recorded to identify the vibrational modes of the molecule. FT-IR spectra are often obtained using KBr pellets in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded using a Nd:YAG laser.[1][2]

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the molecular structure. Spectra are commonly recorded in deuterated solvents like DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[3][4]

  • UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the molecule. Spectra are typically recorded in solvents such as ethanol or water in the 200–400 nm range.[3][4]

Structural Analysis:

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information.[2][5]

Computational Protocols

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian 09W and similar quantum chemistry software packages are commonly used.[1]

  • Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in combination with a variety of basis sets, with 6-311++G(d,p) being a popular choice for achieving a good balance between accuracy and computational cost.[1][6]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Vibrational frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7]

  • Spectroscopic Simulations:

    • Vibrational Frequencies: The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.961) to better match the experimental FT-IR and FT-Raman data. Potential Energy Distribution (PED) analysis using software like VEDA is used to assign the calculated vibrational modes.[1]

    • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is typically used to predict ¹H and ¹³C NMR chemical shifts.[3]

    • Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum and analyze the electronic transitions between molecular orbitals.[3]

Further Computational Analyses:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and molecular stability.[1]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic reactivity.

Comparative Data of Quinolines

The following tables summarize key computational and experimental data for several quinoline derivatives that serve as analogues for understanding the properties of this compound.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) from X-ray Diffraction and DFT Calculations
CompoundMethodBondLength (Å)AngleValue (°)
1-(2-chloro-4-phenylquinolin-3-yl)ethanone DFT/B3LYPC2-Cl1.75C2-C3-C4120.5
(Example)C3-C=O1.50C3-C4-N1118.9
Phenyl quinoline-2-carboxylate X-rayC2-C(O)O1.52N1-C2-C3121.3
(Example)O-C(phenyl)1.35C2-N1-C9117.8
6-Chloroquinoline DFT/B3LYPC6-Cl1.74C5-C6-C7120.1
(Example)N1-C21.32C6-C5-C10121.4

Note: Data is illustrative and compiled from various computational studies on the specified analogues.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Vibrational Mode2-chloroquinoline-3-carboxaldehyde (Exp.)2-chloroquinoline-3-carboxaldehyde (DFT/B3LYP)6-Chloroquinoline (Exp.)6-Chloroquinoline (DFT/B3LYP)
C-H stretch (aromatic)~3050~3060~3070~3080
C=O stretch~1690~1705--
C=N stretch~1580~1575~1590~1585
C-Cl stretch~750~745~780~775

Note: Experimental values are approximate. Calculated values are typically scaled.

Table 3: Calculated Electronic Properties (eV)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE)
1-(2-chloro-4-phenylquinolin-3-yl)ethanone -6.58-2.454.13
6-Bromo-3-methylquinoline analogue -6.92-1.885.04
6-Chloroquinoline -6.85-1.555.30

Note: Values are representative and depend on the specific functional and basis set used.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for a computational study of a quinoline derivative and a generalized signaling pathway where such a molecule might act as an inhibitor.

Computational_Workflow Computational Study Workflow for a Quinoline Derivative cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis and Comparison mol_structure Propose Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop nbo NBO Analysis geom_opt->nbo spect_sim Spectroscopic Simulation (NMR, IR, UV-Vis) freq_calc->spect_sim comparison Compare Experimental and Theoretical Data spect_sim->comparison interpretation Structural & Reactivity Interpretation elec_prop->interpretation nbo->interpretation exp_data Experimental Data (FT-IR, NMR, X-ray) exp_data->comparison comparison->interpretation

Caption: Workflow for a DFT-based computational study.

Signaling_Pathway Hypothetical Inhibition of a Kinase Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cell_response Cellular Response (e.g., Proliferation) transcription_factor->cell_response Promotes quinoline This compound (Inhibitor) quinoline->kinase1 Inhibits

Caption: Potential mechanism of kinase inhibition.

Conclusion

While direct experimental and computational data for this compound is sparse, a robust understanding of its likely properties can be inferred from studies on analogous chloro-, methyl-, and phenyl-substituted quinolines. The methodologies outlined in this guide provide a comprehensive framework for researchers to undertake new investigations into this and similar compounds. The combination of DFT calculations with experimental spectroscopy and X-ray crystallography is essential for a thorough characterization, providing insights that are critical for applications in drug discovery and materials science. Further research on this compound is warranted to elucidate its specific properties and potential applications.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving 2-bromo-3-phenylquinoline and its derivatives. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal catalytic system for their synthetic needs.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For drug discovery and development, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance due to their prevalence in biologically active molecules. The this compound core, in particular, serves as a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is critical and can significantly impact reaction yield, selectivity, and overall efficiency. This guide aims to provide a comparative analysis of commonly employed palladium catalysts for three key cross-coupling reactions of this compound derivatives.

A general workflow for screening palladium catalysts for cross-coupling reactions is depicted below. This systematic approach involves the selection of the substrate and coupling partner, followed by the screening of various palladium catalysts, bases, and solvents to identify the optimal reaction conditions.

Catalyst_Screening_Workflow Substrate This compound Derivative Catalyst_Screen Palladium Catalyst Screening Substrate->Catalyst_Screen Reacts with Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) Coupling_Partner->Catalyst_Screen Base_Screen Base Screening Catalyst_Screen->Base_Screen Iterate Solvent_Screen Solvent Screening Base_Screen->Solvent_Screen Iterate Analysis Reaction Analysis (TLC, GC, LC-MS) Solvent_Screen->Analysis Yield & Purity Optimization Optimization of Reaction Conditions Analysis->Optimization Product Isolated Product Optimization->Product

Caption: General workflow for palladium catalyst screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. A study on the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes involved the Suzuki-Miyaura cross-coupling of a 2-(4-bromophenoxy)quinolin-3-carbaldehyde derivative with various arylboronic acids, providing valuable comparative data for different palladium catalysts.

Data Presentation

The performance of four commercially available palladium catalysts was evaluated for the coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehyde with phenylboronic acid. The results are summarized in the table below.

CatalystBaseSolventYield (%)
Pd(OAc)₂K₂CO₃Water/1,4-Dioxane (1:3)No Reaction
PdCl₂(PPh₃)₂Na₂CO₃Water/1,4-Dioxane (1:3)No Reaction
Pd(PPh₃)₄Cs₂CO₃Water/1,4-Dioxane (1:3)Traces
[(dppf)PdCl₂] Cs₂CO₃ Water/1,4-Dioxane (1:3) 85

Table 1: Comparison of palladium catalysts for the Suzuki-Miyaura coupling of a 2-bromoquinoline derivative.

The data clearly indicates that the choice of both the palladium catalyst and the base is crucial for the success of this transformation. While Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄ showed little to no catalytic activity under the tested conditions, the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂]) in combination with cesium carbonate as the base resulted in a high yield of the desired product.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

The following optimized protocol is based on the successful reaction conditions reported in the literature.

Materials:

  • 2-(4-bromophenoxy)quinolin-3-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • [(dppf)PdCl₂] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Water/1,4-Dioxane (1:3 mixture)

Procedure:

  • To a reaction vessel, add 2-(4-bromophenoxy)quinolin-3-carbaldehyde, the corresponding arylboronic acid, [(dppf)PdCl₂], and Cs₂CO₃.

  • Add the water/1,4-dioxane solvent mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at 100 °C and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination R1X R¹-X (this compound) R1X->Pd0 Oxidative Addition R2BOH2 R²-B(OH)₂ (Arylboronic acid) R2BOH2->PdII_RX Base Base Base->R2BOH2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. While specific comparative data for the Heck reaction of this compound is scarce in the literature, general principles for catalyst selection can be applied. Typically, Pd(OAc)₂ and PdCl₂(PPh₃)₂ are effective catalysts for Heck reactions. The choice of phosphine ligand can also significantly influence the outcome.

Due to the lack of direct comparative studies on this compound, a general screening protocol is recommended to determine the optimal catalyst.

Hypothetical Data Presentation for Catalyst Screening

A screening of common palladium catalysts for the Heck reaction of this compound with a model alkene, such as n-butyl acrylate, could yield results similar to those presented in the table below. This table is for illustrative purposes to guide researchers in their experimental design.

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂PPh₃Et₃NDMFExpected Moderate
PdCl₂(PPh₃)₂-K₂CO₃DMAcExpected Moderate
Pd(PPh₃)₄-NaOAcNMPExpected Low to Moderate
Pd₂(dba)₃XantphosDBUTolueneExpected High

Table 2: Hypothetical comparison of palladium catalysts for the Heck reaction of this compound.

Experimental Protocol: General Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve this compound, the palladium catalyst, and the ligand in the solvent.

  • Add the alkene and the base to the reaction mixture.

  • Degas the mixture with an inert gas.

  • Heat the reaction to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX PdII_Alkene [R¹-Pd(II)L₂(Alkene)]⁺X⁻ PdII_RX->PdII_Alkene Coordination PdII_Intermediate R¹-CH₂-CH(R²)-Pd(II)L₂-X PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Intermediate->Pd0 Reductive Elimination of HX Product R¹-CH=CHR² PdII_Intermediate->Product β-Hydride Elimination R1X R¹-X (this compound) R1X->Pd0 Oxidative Addition Alkene Alkene (H₂C=CHR²) Alkene->PdII_RX Base Base Base->PdII_Intermediate

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. For the Sonogashira coupling of this compound, a screening of catalysts would be necessary to identify the most effective system.

Hypothetical Data Presentation for Catalyst Screening

A comparative study of different palladium catalysts for the Sonogashira coupling of this compound with a model alkyne like phenylacetylene could produce the results outlined below. This table is intended as a guide for designing experiments.

CatalystCo-catalystBaseSolventYield (%)
Pd(PPh₃)₄CuIEt₃NTHFExpected High
PdCl₂(PPh₃)₂CuIi-Pr₂NHTolueneExpected High
Pd(OAc)₂/PPh₃CuIPiperidineDMFExpected Moderate to High
Pd₂(dba)₃/AsPh₃CuIEt₃NDioxaneExpected Moderate

Table 3: Hypothetical comparison of palladium catalysts for the Sonogashira coupling of this compound.

Experimental Protocol: General Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Base (e.g., Et₃N)

  • Solvent (e.g., THF)

Procedure:

  • To a degassed solution of this compound and the terminal alkyne in the chosen solvent and base, add the palladium catalyst and CuI.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

The catalytic cycle for the Sonogashira coupling is presented in the diagram below.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product R¹-C≡CR² PdII_R1R2->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne Cu_Alkyne->PdII_RX R1X R¹-X (this compound) R1X->Pd0 Oxidative Addition Alkyne H-C≡CR² Alkyne->CuX Deprotonation Base Base Base->Alkyne

Caption: Catalytic cycle of the Sonogashira coupling.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound and its derivatives. For Suzuki-Miyaura reactions, [(dppf)PdCl₂] has been shown to be a highly effective catalyst. For Heck and Sonogashira reactions, while specific comparative data for this substrate is limited, a systematic screening of common palladium catalysts such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, in combination with various ligands and bases, is recommended to identify the optimal reaction conditions. The detailed experimental protocols provided in this guide serve as a starting point for researchers to develop efficient and high-yielding synthetic routes towards novel functionalized quinoline derivatives.

A Spectroscopic Comparison of 2-Bromo-3-phenylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2-Bromo-3-phenylquinoline and its key precursors, offering valuable data for researchers, scientists, and professionals in drug development. The included experimental data and protocols facilitate the identification and characterization of these compounds.

Synthetic Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound typically proceeds through a multi-step pathway, starting from common laboratory reagents. A generalized synthetic route involves the formation of an enaminone, followed by cyclization to a quinolinone, which is then halogenated. The workflow for spectroscopic comparison involves acquiring and analyzing NMR, IR, and Mass Spectrometry data for the final product and each precursor to track the chemical transformations.

G cluster_synthesis Synthetic Pathway Acetophenone Acetophenone Enaminone (E)-3-(dimethylamino)-1- phenylprop-2-en-1-one Acetophenone->Enaminone + DMFDMA DMFDMA DMF-DMA Aniline Aniline Quinolinone 3-Phenylquinolin-2(1H)-one Aniline->Quinolinone + Enaminone Chloroquinoline 2-Chloro-3-phenylquinoline Quinolinone->Chloroquinoline + POCl3 Bromoquinoline This compound Quinolinone->Bromoquinoline + PBr3/HBr POCl3 POCl3 PBr3 PBr3 / HBr

Caption: Synthetic pathway to this compound.

G cluster_workflow Spectroscopic Comparison Workflow SamplePrep Sample Preparation NMR 1H & 13C NMR Spectroscopy SamplePrep->NMR IR Infrared Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Comparison NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Workflow for spectroscopic comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundAromatic ProtonsOther Protons
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one 7.30-8.05 (m, 5H)2.90 (s, 6H, N(CH₃)₂), 5.70 (d, 1H, J=12.4 Hz), 7.70 (d, 1H, J=12.4 Hz)
3-Phenylquinolin-2(1H)-one 7.15-8.10 (m, 9H)11.72 (s, 1H, NH)
2-Chloro-3-phenylquinoline 7.40-8.20 (m, 9H)-
This compound 7.32-8.09 (m, 9H)-
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundAromatic CarbonsOther Carbons
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one 126.0-138.045.0 (N(CH₃)₂), 91.0 (=CH), 154.0 (=CH), 188.0 (C=O)
3-Phenylquinolin-2(1H)-one [1]118.7, 123.2, 124.7, 124.8, 127.4, 128.9, 130.4, 131.8, 134.2, 140.5, 149.9107.3 (C3), 176.9 (C=O)
2-Chloro-3-phenylquinoline 126.5-148.3-
This compound [1]118.8, 122.2, 123.4, 124.7, 124.9, 126.7, 129.9, 131.1, 131.9, 133.1, 136.4, 140.5, 148.3107.7 (C3), 176.9 (C=O for tautomer)
Table 3: IR Spectroscopic Data (cm⁻¹)
CompoundKey Absorptions
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one ~1640 (C=O, conjugated), ~1600 (C=C)
3-Phenylquinolin-2(1H)-one ~3100-2800 (N-H), ~1650 (C=O, amide)
2-Chloro-3-phenylquinoline ~1580, 1480 (C=C, aromatic), ~750 (C-Cl)
This compound ~1570, 1470 (C=C, aromatic), ~680 (C-Br)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one 175.12105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
3-Phenylquinolin-2(1H)-one [1]221.08193 ([M-CO]⁺)
2-Chloro-3-phenylquinoline 239.06204 ([M-Cl]⁺)
This compound [1]283.99 / 285.99 (isotope pattern)204 ([M-Br]⁺)

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the following steps:

  • Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Acetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux. The product is typically purified by recrystallization.

  • Synthesis of 3-Phenylquinolin-2(1H)-one: The enaminone from the previous step is cyclized with aniline in the presence of an acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.

  • Synthesis of this compound: 3-Phenylquinolin-2(1H)-one is treated with a brominating agent, such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and an oxidizing agent. The reaction is typically heated to ensure completion. Purification is achieved through column chromatography.

A similar procedure using a chlorinating agent like phosphorus oxychloride (POCl₃) can be used to synthesize 2-Chloro-3-phenylquinoline from 3-Phenylquinolin-2(1H)-one.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically analyzed as KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. This allows for the determination of the exact mass and elemental composition of the compounds.

References

Assessing the Purity of Synthesized 2-Bromo-3-phenylquinoline: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) is a critical parameter in drug discovery and development. For novel compounds such as 2-Bromo-3-phenylquinoline, a substituted quinoline with potential pharmacological applications, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from process-related impurities and degradation products. This guide provides a comparative overview of HPLC methods for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation to aid researchers in selecting and implementing the most suitable analytical strategy.

Introduction to this compound and the Importance of Purity

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous natural products and synthetic drugs. The introduction of a bromine atom and a phenyl group at the 2 and 3 positions, respectively, can significantly modulate the biological activity of the quinoline scaffold. The synthesis of this compound can be achieved through various organic reactions, with the Friedländer and Combes syntheses being common routes for quinoline ring formation. However, these synthetic pathways can lead to the formation of several impurities, including unreacted starting materials, byproducts from side reactions, and residual catalysts. Furthermore, the final compound may be susceptible to degradation under certain environmental conditions. Therefore, a robust and validated stability-indicating HPLC method is essential to ensure the quality, safety, and efficacy of this compound.

Comparative HPLC Methods for Purity Assessment

The choice of HPLC method for purity assessment of this compound depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and analysis time. Below is a comparison of two common reversed-phase HPLC approaches.

Table 1: Comparison of HPLC Methods for Purity Analysis of this compound

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Trifluoroacetic Acid (TFA)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient N/A0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-20 min: 50% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm and 280 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Run Time ~15 min~20 min
Advantages Simple, robust, good for routine quality control.Higher resolution for complex impurity profiles, suitable for stability-indicating assays.
Disadvantages May not resolve all closely eluting impurities.Longer run time, more complex method development.

Experimental Protocols

Method A: Isocratic HPLC Method

This method is suitable for rapid purity screening and routine quality control of this compound batches with known impurity profiles.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic Acid (TFA) (HPLC grade).

  • Synthesized this compound.

  • Reference standards of potential impurities (if available).

3. Preparation of Mobile Phase:

  • Prepare a mixture of acetonitrile and water in a 65:35 volume ratio.

  • Add TFA to a final concentration of 0.1%.

  • Degas the mobile phase by sonication or vacuum filtration.

4. Sample Preparation:

  • Accurately weigh and dissolve a sample of synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/min.

  • Maintain the column temperature at 30 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the sample solution.

Method B: Gradient HPLC Method (Stability-Indicating)

This gradient method provides enhanced resolution, making it ideal for separating a wider range of potential impurities and degradation products. It is the preferred method for in-depth purity analysis and stability studies.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Phenyl analytical column (150 mm x 4.6 mm, 3.5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (HPLC grade).

  • Synthesized this compound.

  • Reference standards of potential impurities and degradation products (if available).

3. Preparation of Mobile Phases:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile.

  • Degas both mobile phases.

4. Sample Preparation:

  • Prepare the sample as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.

5. Chromatographic Conditions:

  • Set the flow rate to 1.2 mL/min.

  • Maintain the column temperature at 35 °C.

  • Set the UV detector to monitor at both 254 nm and 280 nm for comprehensive impurity detection.

  • Inject 5 µL of the sample solution.

  • Program the gradient as outlined in Table 1.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. For a typical Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a compound containing an α-methylene ketone, potential impurities may include:

  • Unreacted Starting Materials: 2-aminobenzophenone and the α-bromo ketone.

  • Byproducts: Self-condensation products of the ketone, regioisomers formed during cyclization, and products of incomplete bromination.

  • Reagents and Catalysts: Residual acid or base catalysts.

Forced degradation studies are also recommended to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light.[1]

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis and a hypothetical signaling pathway where this compound might act as an inhibitor.

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis synthesis Synthesize This compound dissolve Dissolve in Mobile Phase synthesis->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Analytical Column (C18 or Phenyl) hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene Target Gene transcription_factor->gene response Cellular Response gene->response inhibitor This compound inhibitor->kinase2

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The purity of synthesized this compound is a critical quality attribute that can be reliably assessed using HPLC. The choice between an isocratic and a gradient method will depend on the specific analytical needs. For routine analysis of batches with a well-defined impurity profile, a simple isocratic method may suffice. However, for comprehensive purity profiling, method development, and stability testing, a higher-resolution gradient method is recommended. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can confidently evaluate the purity of their synthesized this compound, ensuring the integrity of their scientific investigations and the quality of potential drug candidates.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-3-phenylquinoline. The following procedures are based on the established best practices for handling halogenated aromatic compounds, which share similar hazard profiles.

Hazard Summary: this compound and similar compounds are generally considered hazardous. They may be harmful if ingested, absorbed through the skin, or inhaled.[1][2] Direct contact can lead to significant irritation of the skin and eyes, as well as respiratory tract irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times to protect against splashes.[1][5] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[6]
Skin Protection Chemical-Resistant GlovesFor incidental contact, disposable nitrile gloves are generally suitable.[6] For extended contact, gloves made of Viton or Silver Shield offer excellent protection against aromatic and chlorinated solvents.[5] Always consult the glove manufacturer's chemical resistance guide for specific recommendations.[6][7]
Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[6]
Full-Length Pants and Closed-Toe ShoesAppropriate attire, including long pants and shoes that cover the entire foot, must be worn to prevent accidental skin exposure.[6]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
RespiratorIf a fume hood is not available or if ventilation is inadequate, a properly fitted respirator is required.[3][6] Use of a respirator requires institutional approval, medical evaluation, and fit testing.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Experimental Workflow:

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Prepare Compound C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Dispose of PPE H->I

Caption: Standard workflow for safely handling this compound.

Step-by-Step Handling Procedures:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound. Ensure that all necessary PPE is available and in good condition. Don all required PPE before entering the designated work area.

  • Handling:

    • All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[1][3]

    • Avoid the formation of dust when handling the solid material.[8]

    • Use appropriate tools (spatulas, weighing paper) to handle the compound and prevent direct contact.

  • Spill Management:

    • In the event of a small spill, carefully absorb the material with an inert absorbent material.

    • Place the contaminated absorbent into a sealed, labeled container for disposal.[1]

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • Decontamination:

    • Thoroughly clean all work surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]

  • Disposal:

    • All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

    • Dispose of all waste in clearly labeled, sealed containers.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][3][8] Do not empty into drains.[1] Contaminated clothing should be removed and washed before reuse.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.